molecular formula C9H6Cl2N2S B12440350 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B12440350
M. Wt: 245.13 g/mol
InChI Key: GBXKTYUWZPRMBU-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the 2-aminothiazole scaffold, a privileged structure known for its diverse biological activities and presence in pharmacologically active molecules . Compounds within this class, including various N-(dichlorophenyl)thiazol-2-amine derivatives, have been investigated for their potential applications as key intermediates in organic synthesis and for their biological properties . The presence of the 2,4-dichlorophenyl substituent and the thiazole ring makes this compound a valuable building block for developing novel molecules with potential bioactivity. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in the exploration of new antimicrobial and efflux pump inhibitory agents, given the documented role of similar 2-aminothiazole derivatives in disrupting mycobacterial energetics . The molecular structure of related compounds has been confirmed through analytical techniques such as single-crystal X-ray diffraction, which reveals specific intermolecular interactions like N—H···N hydrogen bonds and π-π stacking . 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6Cl2N2S/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

GBXKTYUWZPRMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(S2)N

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on the biological activity, synthesis, and pharmacological potential of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine derivatives.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine scaffold represents a specialized pharmacophore distinct from its more common 4-aryl isomer. While the 4-aryl thiazoles are classically synthesized via Hantzsch condensation and are renowned for antimicrobial properties, the 5-aryl thiazole core is structurally homologous to the kinase-binding domain of several FDA-approved inhibitors (e.g., Dasatinib).

The inclusion of the 2,4-dichlorophenyl moiety at the 5-position confers specific advantages:

  • Metabolic Stability: The ortho, para-dichloro substitution blocks key metabolic oxidation sites on the phenyl ring.

  • Lipophilicity: Enhances membrane permeability (logP modulation).

  • Steric Occlusion: The ortho-chlorine forces a twisted conformation, often improving selectivity for specific enzyme pockets (e.g., ATP-binding sites of kinases).

This guide explores the synthesis, Structure-Activity Relationship (SAR), and biological applications of this scaffold, ranging from kinase inhibition to antimicrobial efficacy.[1][2]

Chemical Basis & Synthesis

To understand the biological activity, one must first distinguish the synthetic origin, as it dictates the accessibility of derivatives.

Structural Discrimination (4-Aryl vs. 5-Aryl)

Most literature references "aryl-thiazoles" synthesized via the Hantzsch reaction (


-haloketone + thiourea), which yields the 4-aryl  isomer. The 5-aryl  isomer requested here requires different strategies, often implying a higher value target such as kinase inhibition.
Synthetic Pathways

The synthesis of the 5-(2,4-dichlorophenyl) core typically follows two advanced routes to ensure regioselectivity.

SynthesisPathways Start1 2-Aminothiazole Bromination Bromination (NBS or Br2) Start1->Bromination Inter1 2-Amino-5-bromothiazole Bromination->Inter1 Suzuki Suzuki-Miyaura Coupling (2,4-Dichlorophenylboronic acid) Inter1->Suzuki Pd(PPh3)4, Na2CO3 Target 5-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Suzuki->Target Start2 Alpha-Halo Ester/Nitrile Cook Cook-Heilbron Synthesis Start2->Cook Alternative Cook->Target

Figure 1: Regioselective synthesis pathways for the 5-aryl isomer. The Suzuki coupling route is preferred for introducing the sterically demanding 2,4-dichlorophenyl group.

Pharmacological Profile[2][3][4]

Anticancer Activity (Kinase Inhibition)

The primary utility of 2-amino-5-arylthiazoles lies in oncology. The 2-amine acts as a hydrogen bond donor/acceptor pair for the "hinge region" of protein kinases, while the 5-aryl group occupies the hydrophobic pocket.

  • Target: Src Family Kinases (SFKs) and Tyrosine Kinases.

  • Mechanism: The 2,4-dichlorophenyl group mimics the lipophilic interactions found in inhibitors like Dasatinib. The chlorines provide halogen bonding interactions with backbone carbonyls in the ATP binding site.

  • Derivatization: The free 2-amine is rarely the endpoint. It is typically derivatized into:

    • Ureas/Amides: To reach the "gatekeeper" residue.[3]

    • Schiff Bases: To enhance cellular uptake and metal chelation.

Antimicrobial & Antifungal Activity

While less potent than their 4-aryl counterparts against Gram-negative bacteria, 5-(2,4-dichlorophenyl) derivatives show significant activity against fungal strains due to the lipophilicity of the dichlorophenyl ring.

Key Data Summary:

Derivative Type Target Organism Activity Profile Ref
Free Amine C. albicans Moderate (MIC: 25-50 µg/mL) [1]
Schiff Base S. aureus (MRSA) High (MIC: <10 µg/mL) [2]

| Amide Linked | M. tuberculosis | Moderate (Lipophilicity aids penetration) | [3] |

Enzyme Inhibition (Cholinesterase)

Derivatives of this scaffold have shown potential as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy. The thiazole ring binds the peripheral anionic site (PAS), while the dichlorophenyl group interacts with the catalytic anionic site (CAS) via hydrophobic interactions.

Structure-Activity Relationship (SAR)[6]

The biological efficacy is tightly regulated by substitutions on the 2-amine and the specific chlorination pattern of the 5-phenyl ring.

SAR_Analysis Core 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine SCAFFOLD R_Amine 2-Amino Modification (Urea/Amide/Hydrazone) Core->R_Amine R_Phenyl 2,4-Dichloro Substitution Core->R_Phenyl R_Thiazole Thiazole Nitrogen (N3) Core->R_Thiazole Effect_Amine Determines Solubility & Hinge Binding (Kinases) R_Amine->Effect_Amine Effect_Phenyl 2-Cl: Steric Twist (Selectivity) 4-Cl: Metabolic Block (t1/2) R_Phenyl->Effect_Phenyl Effect_Thiazole H-Bond Acceptor (Essential for Bioactivity) R_Thiazole->Effect_Thiazole

Figure 2: SAR Map highlighting the functional roles of the scaffold's sub-structures.

Key SAR Findings:
  • The 2,4-Dichloro Pattern: Removing the 2-chloro substituent often leads to a loss of selectivity because the phenyl ring becomes coplanar with the thiazole, increasing promiscuous binding. The 2-chloro forces a dihedral angle of ~30-45°, critical for fitting into specific kinase hydrophobic pockets.

  • N-Alkylation: Alkylating the 2-amine (e.g., methyl/ethyl) generally decreases activity by disrupting the hydrogen bond donor capability required for the kinase hinge region.

  • Acylation: Converting the amine to an amide often increases stability and activity against resistant bacterial strains.

Experimental Protocols

Synthesis Verification (Self-Validating Protocol)
  • Step 1 (Bromination): React 2-aminothiazole with NBS in DMF at 0°C. Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of starting material (Rf 0.3) and appearance of product (Rf 0.5) confirms conversion.

  • Step 2 (Suzuki Coupling): React 2-amino-5-bromothiazole with 2,4-dichlorophenylboronic acid, Pd(PPh3)4 (5 mol%), and Na2CO3 (2M) in Dioxane/Water. Reflux 12h.

  • Validation: 1H NMR must show the disappearance of the thiazole C5-H singlet (approx 7.0 ppm) and the appearance of the aromatic ABC system for the 2,4-dichlorophenyl group.

Antimicrobial Assay (MIC Determination)
  • Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

  • Inoculation: Use standard strains (S. aureus ATCC 25923, E. coli ATCC 25922). Adjust turbidity to 0.5 McFarland standard.

  • Method: Broth microdilution in 96-well plates.

  • Control: Use Ciprofloxacin as positive control and DMSO as negative control.

  • Readout: Lowest concentration with no visible growth after 24h at 37°C.

References

  • Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • Thiazole Ring—A Biologically Active Scaffold. Molecules (MDPI). Link

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry. Link

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis and biological evaluation of anti-tubercular activity of schiff bases of 2-amino thiazoles. Bioorganic & Medicinal Chemistry Letters. Link

Sources

therapeutic potential of 2-amino-5-(2,4-dichlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-amino-5-(2,4-dichlorophenyl)thiazole

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This guide focuses on the therapeutic potential of a specific, yet underexplored, derivative: 2-amino-5-(2,4-dichlorophenyl)thiazole . While direct literature on this exact molecule is sparse, this document serves as a technical whitepaper for researchers and drug development professionals, extrapolating its potential by analyzing the extensive data on structurally related 2-amino-5-aryl-thiazoles. We will delve into its probable synthesis, predicted mechanisms of action, structure-activity relationships, and provide actionable experimental protocols to validate its therapeutic promise, with a primary focus on its most likely application as an anticancer agent.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][3][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the title compound, the key precursors would be 2-bromo-1-(2,4-dichlorophenyl)ethanone and thiourea.

The causality behind this experimental choice lies in its efficiency and versatility. The reaction proceeds via a well-understood mechanism involving a nucleophilic attack by the sulfur of thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[1]

Hantzsch_Synthesis A 2-bromo-1-(2,4-dichlorophenyl)ethanone P1 Nucleophilic Attack A->P1 B Thiourea B->P1 C Thiouronium Salt Intermediate P2 Intramolecular Cyclization & Dehydration C->P2 D 2-amino-5-(2,4-dichlorophenyl)thiazole P1->C P2->D

Caption: General workflow for the Hantzsch synthesis of the title compound.

Experimental Protocol: Synthesis of 2-amino-5-(2,4-dichlorophenyl)thiazole

This protocol is a self-validating system, designed for reproducibility. Each step includes checks and expected outcomes.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 mmol) in 20 mL of absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 mmol, 1.2 equivalents). The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

    • Causality: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at an efficient rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up and Isolation:

    • Once complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water while stirring. This precipitates the crude product, as it is generally insoluble in water.

    • Collect the resulting solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water to remove unreacted thiourea and other water-soluble byproducts.

  • Purification: Purify the crude product via recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-amino-5-(2,4-dichlorophenyl)thiazole.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[3]

Predicted Therapeutic Applications

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. Based on extensive literature, the can be predicted across several key areas.

  • Anticancer: This is the most prominent and promising application. Numerous 2-aminothiazole derivatives act as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[5][6][7] The blockbuster drug Dasatinib, a multi-kinase inhibitor used to treat leukemia, features a 2-aminothiazole core.[6][8]

  • Antimicrobial & Antifungal: The thiazole ring is a key component in many agents active against various strains of bacteria and fungi.[1][5][9]

  • Anti-inflammatory: Certain derivatives have been shown to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.[1][5][10]

  • Antitubercular: High potency against Mycobacterium tuberculosis has been reported for specific 2-aminothiazole analogues.[1][11]

  • Neuroprotective: Compounds from this class have been investigated for activity in neurodegenerative conditions, including prion diseases.[12][13]

Deep Dive: Anticancer Mechanism of Action

The primary anticancer mechanism for many 2-aminothiazole derivatives is the inhibition of protein kinases . These enzymes are critical nodes in the signaling pathways that control cell growth, division, and death. Dysregulation of kinase activity is a hallmark of many cancers.

The title compound, by virtue of its structure, is a strong candidate for a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of kinases such as Src, Abl, EGFR, or VEGFR.[6] The 2-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within the kinase's active site.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->Receptor Src Src/Abl Kinase Receptor->Src Pathway Downstream Signaling (Ras-MAPK, PI3K-Akt) Src->Pathway Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Inhibitor 2-amino-5-(2,4-dichlorophenyl)thiazole Inhibitor->Src

Caption: Hypothesized mechanism of action via inhibition of a key signaling kinase.

Quantitative Data from Related Compounds

To ground our predictions, the following table summarizes the reported activities of various 2-aminothiazole derivatives against human cancer cell lines.

Compound ClassCancer Cell LineTarget/AssayIC₅₀ ValueReference
2-aminothiazole-5-carboxamide derivativesK562 (Leukemia)Antiprolif.16.3 µM[6]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativesH1299 (Lung)Antiprolif.4.89 µM[6]
4,5,6,7-tetrahydrobenzo[d]thiazole derivativesSHG-44 (Glioma)Antiprolif.4.03 µM[6]
Dasatinib (for comparison)K562 (Leukemia)Antiprolif.11.08 µM[6]

Structure-Activity Relationship (SAR) & Pharmacokinetic Insights

The therapeutic efficacy of a 2-aminothiazole is highly dependent on the nature and position of its substituents.

  • N-2 Position: The amino group is often crucial for activity, but substitution can be tolerated and is used to modulate potency and selectivity.[11]

  • C-4 Position: Substituents at this position can significantly impact activity. For antitubercular compounds, a 2-pyridyl group was found to be essential.[11]

  • C-5 Position: This position is highly tolerant of substitution, particularly with aryl groups.[6] The 2,4-dichlorophenyl moiety in the title compound is predicted to be a critical determinant of its activity:

    • Lipophilicity: The two chlorine atoms increase the molecule's lipophilicity, which can enhance cell membrane permeability and bioavailability.

    • Target Engagement: Halogens can participate in halogen bonding, a specific non-covalent interaction that can significantly increase binding affinity with a target protein.

    • Metabolic Stability: The electron-withdrawing nature of chlorine can block sites of metabolism (e.g., hydroxylation on the phenyl ring), potentially increasing the compound's half-life.[12]

Pharmacokinetic studies of related 2-aminothiazoles have shown that they can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[12][13] Their stability in liver microsomes is variable but can be favorable (t½ > 30 min), and importantly, some have been shown not to be substrates for efflux pumps like MDR1, which is beneficial for maintaining therapeutic concentrations.[12]

Key Protocol for Biological Validation: In Vitro Kinase Inhibition Assay

To validate the primary hypothesis—that the compound acts as a kinase inhibitor—a direct enzymatic assay is the gold standard. This protocol provides a self-validating framework for assessing inhibitory activity against a target like Src kinase.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: Add Buffer, Kinase (Src), and Peptide Substrate Start->Step1 Step2 Add Test Compound (Serial Dilutions) Step1->Step2 Step3 Initiate Reaction: Add ATP Step2->Step3 Step4 Incubate at 30°C (Allow Phosphorylation) Step3->Step4 Step5 Stop Reaction & Detect Phosphorylation (e.g., Luminescence) Step4->Step5 Step6 Data Analysis: Calculate IC₅₀ Step5->Step6 End End Step6->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology
  • Assay Preparation: To the wells of a 96-well plate, add the kinase reaction buffer, the target enzyme (e.g., recombinant human Src), and a specific peptide substrate.

  • Compound Addition: Add the test compound, 2-amino-5-(2,4-dichlorophenyl)thiazole, in a series of dilutions (e.g., from 100 µM to 1 nM) to different wells. Include a positive control (a known Src inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the phosphorylation reaction by adding a solution of ATP.

    • Causality: The kinase transfers a phosphate group from ATP to the peptide substrate. The inhibitor competes with ATP for the binding site, preventing this reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated peptide, coupled with a luminescent or fluorescent detection system. The signal intensity is inversely proportional to the inhibitor's activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

While 2-amino-5-(2,4-dichlorophenyl)thiazole remains to be fully characterized, this in-depth analysis, based on the robust literature of its chemical class, strongly suggests its potential as a valuable therapeutic agent. The evidence points overwhelmingly towards its promise as a kinase inhibitor for anticancer applications . The 2,4-dichloro substitution on the 5-phenyl ring is predicted to confer advantageous properties, including enhanced potency and favorable pharmacokinetics.

The logical next steps for any research program investigating this compound are clear:

  • Synthesis and Characterization: Perform the Hantzsch synthesis as outlined to produce a pure sample of the compound.

  • In Vitro Screening: Evaluate its cytotoxic activity against a panel of human cancer cell lines (e.g., NCI-60).

  • Mechanistic Validation: Conduct in vitro kinase inhibition assays against key oncogenic kinases (Src, Abl, EGFR, VEGFR) to confirm its mechanism of action and determine its IC₅₀.

  • Preclinical Evaluation: If in vitro data is promising, advance the compound to cell-based pathway analysis, pharmacokinetic studies, and ultimately, in vivo efficacy studies in animal models of cancer.

This structured approach will systematically validate the , potentially adding a new and potent candidate to the arsenal of 2-aminothiazole-based therapeutics.

References

  • Venkat Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 18(15), 5514-5523. Available at: [Link]

  • Li, Z., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(2), 559-573. Available at: [Link]

  • Li, Z., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(2), 559-573. Available at: [Link]

  • El-Faham, A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. Available at: [Link]

  • Sahu, S., et al. (2018). 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. RSC Advances, 8(49), 27763-27768. Available at: [Link]

  • ResearchGate. (2025). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]

  • A2Z Chemical. (n.d.). CAS 302964-24-5: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Available at: [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1547. Available at: [Link]

  • Asr, M. A., & Bamoniri, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Drug Design, Development and Therapy, 15, 289-311. Available at: [Link]

  • Google Patents. (2000). WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

[1]

Executive Summary & Structural Identity[2]

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor antagonists.[1] Unlike its more ubiquitous regioisomer, 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (synthesized via standard Hantzsch condensation), the 5-aryl isomer represents a distinct chemical space often explored to optimize metabolic stability and patentability in drug discovery campaigns.[1]

This guide details the structural parameters, physicochemical properties, and the specific synthetic methodologies required to access this regioselective target.

Structural Specifications
ParameterData
IUPAC Name 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Molecular Formula C₉H₆Cl₂N₂S
Molecular Weight 245.13 g/mol
Monoisotopic Mass 243.96 g/mol
CAS Registry (Generic) Note: Often indexed under general 5-arylthiazoles or custom synthesis libraries.[1]
SMILES Nc1scc(c2c(Cl)cc(Cl)cc2)n1
Key Functional Groups Primary Amine (C2), Thiazole Core, 2,4-Dichlorophenyl (C5)

Physicochemical Properties[3][4][5]

The 2,4-dichlorophenyl moiety imparts significant lipophilicity to the molecule, influencing its solubility profile and membrane permeability. The 2-amine group serves as a critical polar handle, capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA).

PropertyValue (Predicted/Experimental)Relevance
LogP (Octanol/Water) ~3.2 – 3.5Indicates high lipophilicity; likely requires DMSO for stock solutions.[1]
Topological PSA ~67 ŲFavorable for cell membrane penetration (Rule of 5 compliant).
H-Bond Donors 1 (–NH₂)Critical for interaction with protein backbone carbonyls (e.g., kinase hinge regions).
H-Bond Acceptors 2 (Thiazole N, Amine N)Facilitates water solubility and receptor binding.
Melting Point >140°C (Solid)Crystalline solid at room temperature.
pKa (Conjugate Acid) ~5.3The thiazole nitrogen is weakly basic; protonation occurs at low pH.

Synthetic Pathways: The Regioselectivity Challenge

The "Hantzsch Trap"

A common error in thiazole synthesis is assuming the standard Hantzsch Thiazole Synthesis (α-haloketone + thiourea) will yield the target. That reaction predominantly yields the 4-substituted isomer.[1]

To synthesize the 5-(2,4-dichlorophenyl) isomer, a palladium-catalyzed cross-coupling approach is the industry standard for ensuring regiochemical fidelity.[1]

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a 5-bromothiazole intermediate coupled with a boronic acid.[1][2]

Reagents:

  • Substrate: N-(5-bromo-1,3-thiazol-2-yl)acetamide (Protected amine prevents catalyst poisoning).[1]

  • Coupling Partner: (2,4-Dichlorophenyl)boronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Protection: Acetylate 2-aminothiazole with acetic anhydride to form N-(thiazol-2-yl)acetamide. Brominate at the C5 position using NBS (N-bromosuccinimide) in DMF to generate the electrophile.

  • Coupling: In a sealed pressure vial, dissolve the 5-bromo intermediate (1.0 eq) and (2,4-dichlorophenyl)boronic acid (1.2 eq) in degassed 1,4-dioxane/water.

  • Catalysis: Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%). Purge with Nitrogen/Argon.[1]

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via LC-MS for the intermediate product (MW ~287 Da).[1]

  • Deprotection: Treat the coupled product with 6N HCl in ethanol at reflux for 2 hours to remove the acetyl group, yielding the free amine 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine .

  • Purification: Neutralize with NaOH, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

SynthesisWorkflowStart2-AminothiazoleStep11. Protection (Ac2O)2. Bromination (NBS)Start->Step1InterIntermediate:N-(5-bromo-thiazol-2-yl)acetamideStep1->InterStep2Suzuki Coupling:(2,4-Cl2-Ph)B(OH)2Pd Catalyst, BaseInter->Step2Step3Deprotection:HCl/EtOH, RefluxStep2->Step3FinalTarget:5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amineStep3->Final

Figure 1: Regioselective synthetic workflow avoiding the 4-isomer byproduct.

Pharmacological Potential & Scaffold Utility[7][8][9][10]

The 2-aminothiazole core is a "privileged structure" in drug discovery.[1][3][4] The specific placement of the dichlorophenyl group at position 5 creates a unique steric and electronic profile.

Kinase Inhibition (ATP-Competitive)

In many kinase inhibitors (e.g., Dasatinib analogs), the aminothiazole motif functions as the "hinge binder."

  • Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the hinge region, while the exocyclic C2-amine donates a hydrogen bond to the backbone carbonyl.

  • 5-Position Role: The 2,4-dichlorophenyl group projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology.[1]

Adenosine Receptor Antagonism

Substituted thiazoles are potent antagonists of A2A and A3 adenosine receptors. The lipophilic dichlorophenyl tail aids in anchoring the molecule within the transmembrane helical bundle.

PharmacophoreAmineC2-Amine (-NH2)(H-Bond Donor)HingeCOReceptor Hinge (C=O)Amine->HingeCOInteractionThiazoleNThiazole N3(H-Bond Acceptor)Phenyl2,4-Dichlorophenyl(Hydrophobic/Steric)PocketHydrophobic Pocket(Gatekeeper)Phenyl->PocketVan der WaalsHingeNHReceptor Hinge (NH)HingeNH->ThiazoleNInteraction

Figure 2: Pharmacophore mapping of the target molecule within a theoretical binding pocket.[1]

Analytical Characterization

To validate the synthesis of the correct isomer, the following analytical signatures should be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Thiazole C4-H: A sharp singlet around δ 7.0–7.5 ppm .[1] (Crucial: In the 4-isomer, the C5-H usually appears slightly more upfield; 2D NMR (HMBC) is recommended to confirm connectivity to the aryl ring).

    • Amine (-NH₂): Broad singlet at δ 7.0–7.6 ppm (exchangeable with D₂O).[1]

    • Aromatic Protons: Characteristic splitting pattern for 1,2,4-substitution (doublet, doublet of doublets, doublet).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 244.9/246.9 (Characteristic chlorine isotope pattern 9:6:1 for Cl₂).

References

  • PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Makhanya, T. R., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition.[1] MDPI Molecules.[1] Available at: [Link]

  • Saeed, S., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives. MDPI Molecules.[1] Available at: [Link]

  • Babar, A., et al. (2012).[5] Crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.[1] PMC / Acta Crystallographica.[1] Available at: [Link]

  • Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-thiazolylhydrazones as potent anticancer agents.[1] (General reference for thiazole scaffold utility in kinase inhibition).

Precision Synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Regioselective Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine presents a specific regiochemical challenge often overlooked in standard heterocyclic protocols.

The Critical Distinction:

  • Standard Hantzsch Synthesis: Reaction of 2,4-dichloroacetophenone with thiourea yields the 4-aryl isomer (4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine). This is the most common error in synthesizing this scaffold.

  • Target 5-Aryl Isomer: Accessing the 5-position requires either a specialized condensation substrate (

    
    -haloaldehyde) or, more reliably, a metal-catalyzed cross-coupling approach starting from the thiazole core.
    

This guide details the Suzuki-Miyaura Cross-Coupling protocol as the "Gold Standard" for generating the 5-aryl isomer with high regiocontrol. A secondary Direct C-H Arylation route is provided as a greener, atom-economical alternative.[1]

Retrosynthetic Analysis

To guarantee the aryl group is installed at the C5 position, we disconnect the C5-C(Ar) bond. The most robust precursor is 2-amino-5-bromothiazole , which can be coupled with 2,4-dichlorophenylboronic acid .

Retrosynthesis Target Target: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Precursor1 2-Amino-5-bromothiazole (Electrophile) Target->Precursor1 Suzuki Coupling Precursor2 2,4-Dichlorophenylboronic acid (Nucleophile) Target->Precursor2 Disconnection C5-C(Ar) Disconnection StartMat 2-Aminothiazole (Commercial SM) Precursor1->StartMat Electrophilic Bromination (NBS or Br2)

Figure 1: Retrosynthetic strategy prioritizing C5-regioselectivity via cross-coupling.

Primary Protocol: Suzuki-Miyaura Cross-Coupling[2]

This route is preferred for its reliability, functional group tolerance, and definitive regiochemistry.

Phase 1: Preparation of 2-Amino-5-bromothiazole

Note: While commercially available, in-house preparation is cost-effective.

Reagents: 2-Aminothiazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Dissolution: Dissolve 2-aminothiazole (10.0 mmol) in ACN (50 mL) at 0°C.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 30 minutes. Maintain temperature <5°C to prevent poly-bromination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate solvent. Resuspend residue in water (50 mL) and neutralize with saturated NaHCO₃.

  • Isolation: Filter the brown solid, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >85%[2][3]

    • Checkpoint: 1H NMR should show loss of C5-H (d, ~7.1 ppm) and retention of C4-H.

Phase 2: Cross-Coupling with 2,4-Dichlorophenylboronic Acid

Reagents:

  • Substrate: 2-Amino-5-bromothiazole (1.0 equiv)[4]

  • Coupling Partner: 2,4-Dichlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[5][6]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Workflow:

  • Setup: In a pressure vial or Schlenk flask, combine the bromothiazole (1.0 eq) and boronic acid (1.2 eq).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration) and 2M Na₂CO₃ solution.

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Reaction: Seal and heat to 90°C for 12–16 hours.

    • Optimization Note: Microwave irradiation at 110°C for 45 mins is a viable high-throughput alternative.

  • Workup: Cool to RT. Filter through a Celite pad (washing with EtOAc). Partition filtrate with water/brine.

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Quantitative Data Summary:

ParameterStandard ConditionsMicrowave Conditions
Temperature 90°C110°C
Time 12-16 Hours45 Minutes
Catalyst Load 5 mol%2-3 mol%
Typical Yield 65-75%70-82%
Major Byproduct Protodeboronation (Ar-H)Homocoupling (Ar-Ar)

Alternative Protocol: Direct C-H Arylation (Green Chemistry)

For labs prioritizing atom economy and avoiding boronic acid synthesis, direct Pd-catalyzed C-H activation is effective.[1] Thiazoles have a natural preference for C5-arylation due to the electronic activation by the sulfur atom.

Mechanism: Concerted Metallation-Deprotonation (CMD).

Protocol:

  • Reagents: 2-Aminothiazole (1.0 eq), 1-Bromo-2,4-dichlorobenzene (1.2 eq).

  • Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or DMAc (anhydrous).

  • Conditions: Heat at 120°C for 24 hours under Argon.

  • Note: This route may produce trace amounts of 4,5-diarylated product if stoichiometry is not strictly controlled.

Process Visualization

SuzukiWorkflow Start Start: 2-Amino-5-bromothiazole + 2,4-Dichlorophenylboronic Acid Mix Mix in Dioxane/Na2CO3 (aq) Degas with Argon Start->Mix Cat Add Pd(dppf)Cl2 (5 mol%) Mix->Cat Heat Heat to 90°C (12h) or MW 110°C (45min) Cat->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Continue Heating) Workup Filter (Celite) -> Extract (EtOAc) -> Wash (Brine) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Pure 5-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Purify->End

Figure 2: Operational workflow for the Suzuki-Miyaura coupling protocol.

Characterization & Validation

To ensure you have synthesized the 5-isomer and not the 4-isomer, analyze the Proton NMR carefully.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amine (

      
      ):  Broad singlet, ~7.0–7.5 ppm (exchangeable with D₂O).
      
    • Thiazole C4-H: Singlet, typically

      
       7.5 – 7.9 ppm .
      
      • Diagnostic: In the 4-aryl isomer, the thiazole proton is at C5, which generally resonates further upfield (

        
         7.0 – 7.4 ppm) compared to C4-H.
        
      • Coupling: The C4-H in the 5-aryl product appears as a sharp singlet (no vicinal coupling).

    • Aryl Protons: 2,4-Dichlorophenyl pattern (d, dd, d).

  • 13C NMR:

    • C2 (Thiazole): ~168-170 ppm (attached to

      
      ).
      
    • C5 (Thiazole): Quaternary carbon (attached to Aryl).

    • C4 (Thiazole): Methine carbon.

References

  • Regioselectivity in Thiazole Synthesis

    • Title: Synthesis of 5-arylthiazoles.[4][2][7][8][9] Comparative study between Suzuki cross-coupling reaction and direct arylation.

    • Source: ResearchG
    • URL:

  • Suzuki Coupling Protocols for Thiazoles

    • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.[10][11]

    • Source: Arkivoc[1][10][11]

    • URL:

  • Direct Arylation Methodologies

    • Title: Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
    • Source: J. Org.[1][12] Chem. (via Organic Chemistry Portal)

    • URL:

  • General Thiazole Chemistry

    • Title: Synthesis of novel 2-amino thiazole deriv
    • Source: Der Pharma Chemica
    • URL:

Sources

An In-depth Technical Guide to the Isomeric Scaffolds: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Isomeric Specificity

This guide addresses the chemical identifiers and technical data for key dichlorophenyl-substituted aminothiazole and aminothiadiazole scaffolds. The initial query for "5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine" does not correspond to a readily available compound with a registered CAS number in major chemical databases. However, this nomenclature closely resembles two well-characterized and commercially available isomers which are central to various research and development programs. This document provides a comprehensive overview of these two distinct chemical entities:

  • 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (a 1,3-thiazole derivative)

  • 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (a 1,3,4-thiadiazole derivative)

Understanding the distinct synthetic routes and chemical properties of these isomers is critical for their effective application in drug discovery and medicinal chemistry. The 2-aminothiazole and 2-amino-1,3,4-thiadiazole cores are recognized as privileged structures, appearing in numerous compounds with a wide array of biological activities.[1][2]

Part 1: 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

This isomer features a 1,3-thiazole ring, a foundational scaffold in medicinal chemistry known for its presence in a variety of therapeutic agents.[1][3] The dichlorophenyl moiety is attached at the 4-position of the thiazole ring.

Core Chemical Identifiers

A summary of the key identifiers for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is presented below.

IdentifierValueSource
CAS Number 93209-97-3[4]
IUPAC Name 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine[4]
Molecular Formula C₉H₆Cl₂N₂S[4]
Molecular Weight 245.13 g/mol [4]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N[4]
InChIKey APJACVDBTHESJL-UHFFFAOYSA-N[4]
Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most common and efficient route to 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thiourea. In this specific case, 2-bromo-1-(2,4-dichlorophenyl)ethanone is reacted with thiourea.

The causality of this experimental choice lies in its reliability and the ready availability of the starting materials. The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[5]

This protocol adapts a one-pot procedure where the α-bromination of the ketone and the subsequent cyclization occur in the same reaction vessel, enhancing efficiency.[7]

  • Reaction Setup: To a solution of 2,4-dichloroacetophenone (10 mmol) in 50 mL of ethanol, add copper(II) bromide (11 mmol) or an equivalent brominating agent.

  • α-Bromination: Heat the mixture to reflux and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours). This in-situ formation of the α-bromo intermediate avoids the need to isolate the lachrymatory halo-ketone.

  • Cyclization: To the reaction mixture, add thiourea (12 mmol). Continue to reflux the mixture for an additional 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-cold water and neutralized with a base such as sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ketone 2,4-Dichloro acetophenone bromination α-Bromination (e.g., CuBr2, Ethanol, Reflux) ketone->bromination thiourea Thiourea cyclization Cyclocondensation (Reflux) thiourea->cyclization bromination->cyclization α-bromo intermediate (in-situ) product 4-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine cyclization->product

Caption: One-pot Hantzsch synthesis workflow.

Applications in Drug Discovery

The 2-aminothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[8][9] Derivatives have shown diverse bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][10][11] However, it's also important to note that the aminothiazole group has been classified as a potential toxicophore, which warrants careful consideration during drug design.[8][9]

Part 2: 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

This isomer contains a 1,3,4-thiadiazole ring, another important five-membered heterocycle in medicinal chemistry, known for its broad spectrum of biological activities.[2][12][13] In this case, the dichlorophenyl group is attached at the 5-position.

Core Chemical Identifiers

The primary identifiers for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine are summarized below.

IdentifierValueSource
CAS Number 28004-63-9[14]
IUPAC Name 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine[14]
Molecular Formula C₈H₅Cl₂N₃S[14]
Molecular Weight 246.12 g/mol [14]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N[4]
Physical Properties Melting Point: 240-242 °C[14]
Synthesis and Mechanism: Cyclization of Thiosemicarbazide

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved by the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives.[12][15][16] This method involves the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration.

The choice of a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) is crucial as it facilitates the dehydration step, leading to the formation of the aromatic thiadiazole ring.[12][15]

  • Reaction Setup: In a round-bottom flask, a mixture of 2,4-dichlorobenzoic acid (10 mmol) and thiosemicarbazide (10 mmol) is prepared.

  • Cyclization: Slowly and carefully add a dehydrating agent such as phosphorus oxychloride (15 mL) or concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for a period, then gently heated (e.g., 70-80 °C) for several hours (monitoring by TLC is recommended).[17]

  • Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice. The acidic solution is neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms. The solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or a similar solvent yields the purified 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.[13][14]

Thiadiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product acid 2,4-Dichlorobenzoic Acid cyclization Acid-Catalyzed Cyclodehydration (e.g., H₂SO₄, Heat) acid->cyclization thiosemicarbazide Thiosemicarbazide thiosemicarbazide->cyclization product 5-(2,4-Dichlorophenyl) -1,3,4-thiadiazol-2-amine cyclization->product

Caption: Synthesis of 2-amino-1,3,4-thiadiazoles.

Applications in Drug Discovery

The 1,3,4-thiadiazole ring is a bioisostere of thiazole and pyrimidine and is a key component in many pharmacologically active compounds.[12] Derivatives are known to possess a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][13][18] The presence of the dichlorophenyl moiety can enhance lipophilicity and modulate the electronic properties of the molecule, which can be crucial for its biological activity.[19]

References

  • BenchChem. (2025).
  • Mamedov, V. A., et al. (2021).
  • Ingle, V. S., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(4), 1493-1498.
  • Li, Z., et al. (2012).
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical-Biological Interactions, 330, 109244.
  • Echemi. (n.d.). 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.
  • Patel, N. B., & Shaikh, F. M. (2011). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Sciences, Islamic Republic of Iran, 22(1), 45-51.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
  • Gümüş, M., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 221-231.
  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem.
  • Kumar, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 14(7), 3621-3627.
  • Singh, A., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.
  • Kumar, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. ProQuest.
  • Bouyahya, A., et al. (2017).
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
  • Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • BenchChem. (2025).
  • Wang, R., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1761.
  • Kumar, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles.
  • PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 393-399.
  • Sharma, P., et al. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 78(2), 256-263.
  • Bhuva, C. K., et al. (2011). Biological Profile of Thiadiazole. PharmacologyOnLine, 1, 528-543.
  • Babar, V. D., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2704.
  • Rauf, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
  • Li, Y., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9045-9055.
  • Bhuva, C. K., et al. (2011). Biological Profile of Thiadiazole. PharmacologyOnLine, 1, 528-543.
  • Mamedov, V. A., et al. (2021).
  • Vinayak, V., et al. (2018). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS.
  • Guidechem. (n.d.). 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.
  • ChemicalBook. (n.d.). 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE.
  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 25(27), 3246-3266.
  • Polysciences, Inc. (n.d.). Poly(acrylic acid), 63% soln. in water.
  • Ullah, H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1356890.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Palmitic acid (U-¹³C₁₆, 98%) microbiological/pyrogen tested.
  • Głowacka, E., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(11), 2613.
  • Gaikwad, V. T., et al. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(4-CHLOROPHENYL)-N-[(SUBSTITUTED)METHYLENE]THIAZOL-2-AMINE DERIVATIVES BEARING DIFFERENT HETEROCYCLES.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Al-Jumaili, A. A. H. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole.
  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-146. Journal of Drug Delivery and Therapeutics, 13(9), 136-146.

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Methodological & Application

synthesis procedure for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine presents a specific regiochemical challenge. The classical Hantzsch thiazole synthesis, which condenses


-haloketones with thiourea, predominantly yields 4-substituted  thiazoles. Accessing the 5-substituted  isomer requires either unstable 

-haloaldehyde precursors or a post-cyclization functionalization strategy.

To ensure high regioselectivity, operational robustness, and scalability, this protocol prioritizes a Suzuki-Miyaura Cross-Coupling approach. This modular strategy constructs the C5–Aryl bond using a stable 2-amino-5-bromothiazole intermediate, avoiding the regiochemical ambiguity and aldehyde instability associated with direct condensation methods.

Retrosynthetic Analysis

The logical disconnection reveals the C5–C(Ar) bond as the strategic pivot point. This approach utilizes the commercially available or easily synthesized 2-amino-5-bromothiazole and 2,4-dichlorophenylboronic acid.

Retrosynthesis Target 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Disconnection C5-Aryl Bond Cleavage Target->Disconnection Suzuki Disconnection Precursor1 2-Amino-5-bromothiazole (Electrophile) Disconnection->Precursor1 Precursor2 2,4-Dichlorophenylboronic acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy prioritizing the C5-Aryl coupling via Suzuki-Miyaura reaction.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 2-Amino-5-bromothiazole

Note: If this intermediate is purchased commercially (CAS: 3034-48-8), proceed directly to Protocol B.

Objective: Selective bromination of 2-aminothiazole at the C5 position. Mechanism: Electrophilic aromatic substitution (SEAr). The amino group activates the ring, directing the halogen to the C5 position.

Reagents & Equipment:

  • 2-Aminothiazole (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DCM (150 mL) in a 500 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Critical: Slow addition prevents over-bromination or exotherms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Wash the organic layer with water (2 x 100 mL) and saturated

    
     (100 mL) to remove succinimide byproduct.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude brown solid is typically sufficiently pure (>95%). If necessary, recrystallize from ethanol.

Yield: ~85-90% (Brownish solid).

Protocol B: Suzuki-Miyaura Coupling (Target Synthesis)

Objective: Regioselective formation of the C5-Aryl bond. Rationale: Palladium-catalyzed cross-coupling is superior to Hantzsch synthesis for 5-aryl isomers due to milder conditions and guaranteed regiochemistry.

Reagents Table:

ComponentRoleEquivalentsMolar MassAmount (for 1g scale)
2-Amino-5-bromothiazole Substrate1.0179.041.00 g
2,4-Dichlorophenylboronic acid Coupling Partner1.2190.821.28 g

Catalyst0.05 (5 mol%)1155.56323 mg

(2M aq)
Base3.0105.998.4 mL (soln)
1,4-Dioxane SolventN/AN/A20 mL

Experimental Workflow:

  • Setup: Charge a dry 2-neck round-bottom flask (or pressure vial) with 2-amino-5-bromothiazole (1.00 g, 5.58 mmol), 2,4-dichlorophenylboronic acid (1.28 g, 6.70 mmol), and Tetrakis(triphenylphosphine)palladium(0) (

    
    , 323 mg, 0.28 mmol).
    
  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (

    
    /Ar) three times. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling or dehalogenation.
    
  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed 2M aqueous

    
     (8.4 mL) via syringe under inert flow.
    
  • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[2][3] The starting bromide (M+H 179/181) should disappear. The product (M+H ~245) should appear.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Separate layers.[7] Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers, wash with brine, dry over

      
      , and concentrate.[2][8]
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

    • The 2-amino group makes the compound polar; ensure the column is not overloaded.

Yield: Expected 65–75% (Off-white to pale yellow solid).

Part 3: Visualization & Mechanism

Catalytic Cycle & Workflow

The following diagram illustrates the specific catalytic pathway and operational flow for the synthesis.

SuzukiWorkflow cluster_cycle Pd(0) Catalytic Cycle cluster_ops Operational Steps Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 2-Amino-5-bromothiazole TransMet Transmetallation (Boronate exchange) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates Reactants Reactants: Bromothiazole + Boronic Acid Degas Degas Solvents (Prevent Pd Oxidation) Reactants->Degas Reflux Reflux 100°C 12-16 Hours Degas->Reflux Purify Flash Chromatography Hex/EtOAc Reflux->Purify

Figure 2: Integrated catalytic mechanism and operational workflow for the Suzuki coupling.

Part 4: Quality Control & Validation

To validate the synthesis, compare analytical data against these expected values. The regiochemistry (5-substituted) is confirmed by the presence of a singlet proton at the C4 position in NMR.

Analytical MethodExpected ResultInterpretation

NMR (DMSO-

)

~7.1–7.4 ppm (1H, s)
C4-H Singlet. Distinctive for 5-substituted thiazoles. (4-substituted isomers show C5-H at ~6.5-6.8 ppm).

NMR (DMSO-

)

~7.4–7.7 ppm (3H, m)
Aromatic protons of the 2,4-dichlorophenyl ring.

NMR (DMSO-

)

~7.0–7.2 ppm (2H, br s)

protons (Exchangeable with

).
LC-MS (ESI+) m/z ~245, 247, 249Characteristic isotopic pattern for

+ S. Base peak [M+H]+.

Troubleshooting Guide:

  • Problem: Low conversion of bromide.

    • Solution: Ensure the reaction is strictly oxygen-free. Try a more active catalyst system like

      
       or XPhos Pd G2 if sterics are an issue (though 
      
      
      
      usually suffices).
  • Problem: Protodeboronation (Loss of Boronic Acid).

    • Solution: Use a milder base (

      
      ) or reduce water content slightly. Ensure temperature is not excessive (>110°C).
      
  • Problem: Formation of Homocoupled Biaryl.

    • Solution: This indicates oxygen presence. Degas solvents more thoroughly (sparge with Argon for 15 mins).

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from 9

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from 10

  • National Institutes of Health (PMC). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole. Retrieved from 11

Sources

Hantzsch thiazole synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hantzsch Synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in several clinically approved drugs, such as the anticancer agent Dasatinib, underscoring its therapeutic significance.[3] The versatility of the thiazole ring allows for extensive chemical modification, enabling the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

Among the most robust and classic methods for constructing this vital heterocycle is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[7] This method, involving the condensation of an α-haloketone with a thioamide, remains a high-yielding and straightforward approach widely employed in both academic and industrial research.[8][9]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals, providing a comprehensive protocol for the synthesis of a specific, high-value derivative: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine . We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and outline the necessary characterization and validation systems.

Part 1: Reaction Principle and Mechanism

The Hantzsch synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine proceeds via the cyclocondensation of 2-bromo-1-(2,4-dichlorophenyl)ethanone (the α-haloketone) and thiourea (the thioamide).

The mechanism is a well-established, multi-step pathway:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the ketone, displacing the bromide ion. This forms an S-alkylated isothiouronium salt intermediate.[8][10]

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3-thiazole ring.[10]

The overall reaction is typically conducted in a polar protic solvent, such as ethanol or methanol, often under reflux to ensure the reaction proceeds to completion.[11]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Haloketone α-Haloketone (2-bromo-1-(2,4-dichlorophenyl)ethanone) Intermediate Isothiouronium Salt Intermediate Haloketone->Intermediate Sₙ2 Attack Thiourea Thiourea Thiourea->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine + H₂O + HBr Cyclized->Product Dehydration Characterization_Workflow Figure 2: Product Characterization Workflow Start Synthesized Product (Dried Solid) TLC Purity Check: Thin Layer Chromatography (TLC) Start->TLC MP Physical Property: Melting Point Determination Start->MP MS Structure Confirmation: Mass Spectrometry (MS) Start->MS NMR Structure Elucidation: ¹H & ¹³C NMR Spectroscopy Start->NMR IR Functional Group Analysis: Infrared (IR) Spectroscopy Start->IR Final Confirmed Product: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine TLC->Final MP->Final MS->Final NMR->Final IR->Final

Sources

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. This molecule, a key heterocyclic compound, requires a reliable analytical method for quality control, stability testing, and pharmacokinetic studies in drug development. This guide follows a logical, science-driven workflow, from initial method development based on the analyte's physicochemical properties to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Detailed, step-by-step protocols for method optimization, system suitability, and all validation parameters are provided for immediate implementation by researchers and drug development professionals.

Introduction and Chromatographic Rationale

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative. The presence of a dichlorophenyl group and a thiazole ring system defines its chemical behavior and dictates the strategy for chromatographic separation. Thiazole derivatives are of significant interest in medicinal chemistry, often serving as scaffolds for compounds with a wide range of biological activities.[3] Therefore, a validated analytical method is critical for its progression through the development pipeline.

Physicochemical Properties and Methodological Implications

A successful HPLC method begins with an understanding of the analyte's properties. While specific experimental data for this exact molecule is sparse, we can infer its characteristics from analogous structures, such as 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.

  • Structure: Chemical structure of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

    Figure 1: Chemical structure of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

  • Lipophilicity (Hydrophobicity): The dichlorophenyl group imparts significant hydrophobicity. The analogous thiadiazole has a calculated XLogP3 of 2.9, indicating moderate lipophilicity.[4] This property makes the analyte an ideal candidate for reversed-phase chromatography, where it will be retained on a non-polar stationary phase like C18.[5]

  • Solubility: Low aqueous solubility is expected.[4] Therefore, a diluent containing a significant fraction of organic solvent (e.g., acetonitrile or methanol) is required for sample and standard preparation.

  • Acidity/Basicity (pKa): The primary amine group (-NH₂) on the thiazole ring is basic. Aromatic amines typically have pKa values in the range of 3-5. To ensure consistent retention and symmetrical peak shape, it is crucial to control the pH of the mobile phase. By operating at a pH at least 2 units below the pKa of the amine group (e.g., pH ≤ 3.0), the analyte will exist predominantly in its protonated, cationic form. This suppresses secondary interactions with the silica backbone of the stationary phase, preventing peak tailing.

  • UV Absorbance: The conjugated system formed by the dichlorophenyl and thiazole rings suggests strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice for quantification. The optimal detection wavelength (λmax) must be determined experimentally.

Based on this analysis, a reversed-phase HPLC method using a C18 column, a buffered acidic mobile phase with an organic modifier, and UV detection is the most logical and scientifically sound starting point.

Experimental

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath

  • Volumetric glassware (Class A)

Reagents and Materials
  • 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric acid (H₃PO₄), analytical grade.

Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Aqueous Mobile Phase (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Organic Mobile Phase: HPLC grade Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Development and Optimization Workflow

The development process is a systematic approach to achieving a separation that meets predefined system suitability criteria.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Property Analysis (LogP, pKa, UV Scan) B Select Column & Mobile Phase (C18, ACN/Buffer pH 3.0) A->B C Determine λmax (PDA Detector Scan) B->C D Optimize Organic % (Isocratic Elution) C->D E Evaluate Mobile Phase pH (Test pH 2.5, 3.0, 3.5) D->E F Assess Column Temperature (e.g., 25°C, 30°C, 35°C) E->F G Finalize Method Conditions F->G H Perform System Suitability Test (SST) G->H I Conduct Full Method Validation (ICH Q2 Guidelines) H->I

Caption: A logical workflow for HPLC method development and validation.

Wavelength Selection

Inject a concentrated standard solution (e.g., 25 µg/mL) and acquire the UV spectrum using the DAD. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity. For this compound, a λmax is anticipated in the 240-280 nm region.

Optimization of Chromatographic Conditions

A systematic approach was used to refine the separation.

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to the analyte's hydrophobicity.[5][6]

  • Organic Modifier Concentration: Begin with an isocratic elution of 50% Acetonitrile / 50% 10 mM KH₂PO₄ buffer (pH 3.0). Adjust the ACN percentage to achieve a retention time (k') between 2 and 10. Increasing ACN will decrease retention time, while decreasing it will increase retention.

  • Mobile Phase pH: While pH 3.0 is the starting point, evaluating pH 2.5 and 3.5 can fine-tune peak shape. The optimal pH will yield the most symmetrical peak (Tailing Factor close to 1.0).

  • Column Temperature: Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures can reduce viscosity, improve peak efficiency (increase plate count), and decrease retention time, but may affect analyte stability. A temperature of 30°C is often a good compromise.

Final Optimized Method

The following table summarizes the final recommended chromatographic conditions after optimization.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% B / 40% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector DAD, at determined λmax (e.g., 254 nm)
Run Time 10 minutes

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a non-negotiable part of any validated method.[1]

Protocol:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Measures the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Measures the precision and stability of the pump/flow rate.

Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the procedure is fit for its intended purpose.[2][7] The following protocols outline the experiments required for a full validation.

G Root Validated Method Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of key ICH Q2(R2) validation parameters.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Inject the diluent (blank) to check for interfering peaks.

  • Inject a solution of the analyte.

  • If available, inject solutions containing known impurities or a placebo matrix.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak. Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank or placebo injections. Peak purity analysis (using DAD) should pass, and resolution between the analyte and any adjacent peaks should be > 2.0.

Linearity and Range

Purpose: To establish a linear relationship between analyte concentration and detector response over a defined range. Protocol:

  • Prepare a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration, such as 10, 25, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by preparing known concentrations.

  • Analyze the samples and calculate the concentration using the linear regression equation.

  • Express accuracy as the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[8]

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day precision): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should then be experimentally verified by analyzing samples at this concentration and checking for acceptable precision (%RSD ≤ 10%). Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

    • Organic composition (± 2%) Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted by these minor changes.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a reversed-phase HPLC method for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. The outlined method is simple, robust, and demonstrates high performance suitable for quantitative analysis in a regulated environment. By following the detailed protocols for optimization, system suitability, and validation, laboratories can confidently implement this method for quality control and research applications, ensuring data of the highest integrity and reliability.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link: https://www.agilent.com/cs/library/whitepaper/public/5994-5428EN-revised-usp-621-whitepaper-agilent.pdf]
  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link: https://www.waters.
  • United States Pharmacopeia. (2022). Notice of Adoption of Harmonized Standard for <621> Chromatography. [Link: https://www.usp.
  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • Echemi. 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. [Link: https://www.echemi.com/products/28004-63-9.html]
  • Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection. Talanta. [Link: https://pubmed.ncbi.nlm.nih.gov/18963920/]
  • BenchChem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. [Link: https://www.benchchem.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link: https://www.researchgate.net/publication/356534571_ANALYTICAL_METHOD_VALIDATION_OF_COMPENDIAL_HPLC_METHOD_FOR_PHARMACEUTICALS_AS_PER_RECENT_USP_AND_ICH_GUIDELINES]
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link: https://www.pharmaguideline.
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link: https://www.researchgate.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. [Link: https://www.researchgate.
  • da Silva, C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.4c08477]
  • ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link: https://www.researchgate.net/publication/385834925_Development_and_validation_of_HPLC-UV_and_LC-MSMS_methods_for_the_quantitative_determination_of_a_novel_aminothiazole_in_preclinical_samples]
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link: https://www.amsbiopharma.
  • PubChem. 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/554213]
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link: https://www.labmanager.
  • Oxford Academic. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link: https://academic.oup.com/chromsci/article-abstract/19/12/644/302832]
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf]

Sources

preparing 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine from 2,4-dichlorophenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Part 1: Scientific Integrity & Regiochemical Correction

Critical Note on Regioselectivity: The request specifies the preparation of 5 -(2,4-dichlorophenyl)-1,3-thiazol-2-amine from 2,4-dichlorophenacyl bromide. It is chemically imperative to note that the Hantzsch Thiazole Synthesis —the reaction between an


-haloketone (2,4-dichlorophenacyl bromide) and a thioamide (thiourea)—regioselectively yields the 4-substituted  isomer.

The nucleophilic attack of the thiourea sulfur occurs at the


-carbon of the phenacyl bromide (the 

attached to the bromine), followed by cyclization at the carbonyl carbon. This mechanism unequivocally places the aryl group at the 4-position of the thiazole ring. The synthesis of the 5-isomer would require entirely different precursors (e.g., an

-halo-arylacetaldehyde).

Therefore, this protocol details the synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine , which is the direct, validated product of the reagents provided.

Part 2: Reaction Mechanism & Workflow

The synthesis proceeds via the condensation of 2,4-dichlorophenacyl bromide with thiourea in refluxing ethanol. The intermediate thioimidate undergoes intramolecular nucleophilic attack by the terminal nitrogen on the carbonyl carbon, followed by dehydration to aromatize the thiazole ring.

HantzschSynthesis SM1 2,4-Dichlorophenacyl Bromide Inter S-Alkylated Intermediate SM1->Inter SN2 Attack (S on CH2) SM2 Thiourea SM2->Inter Cyclic Hydroxythiazoline Intermediate Inter->Cyclic Cyclization (N on C=O) Product 4-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine Cyclic->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the 4-aryl isomer.

Part 3: Experimental Protocol
1. Materials & Safety
  • 2,4-Dichlorophenacyl bromide: Warning: Potent lachrymator (tear gas agent) and skin irritant. Handle exclusively in a fume hood.

  • Thiourea: Toxic if swallowed.

  • Ethanol (Absolute): Solvent.[1][2]

  • Ammonium Hydroxide (25%) or Sodium Carbonate: For neutralization.

2. Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)
2,4-Dichlorophenacyl bromide 267.931.02.68 g
Thiourea 76.121.20.91 g
Ethanol 46.07Solvent25 - 30 mL
3. Step-by-Step Procedure

Phase A: Cyclocondensation [1]

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2.68 g (10 mmol) of 2,4-dichlorophenacyl bromide and 25 mL of absolute ethanol. Stir until fully dissolved.

  • Addition: Add 0.91 g (12 mmol) of thiourea directly to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) using an oil bath or heating mantle.
    
    • Observation: The solution typically turns clear, then may develop a slight yellow tint. A precipitate (the hydrobromide salt) may begin to form after 30-60 minutes.

  • Monitoring: Maintain reflux for 2 to 4 hours . Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting bromide (

    
    ) should disappear, and a lower 
    
    
    
    spot (amine) should appear.

Phase B: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration (Salt Isolation - Optional): If a heavy precipitate forms, this is likely the hydrobromide salt. Filter it and wash with cold ethanol. However, for the free base, proceed to step 3.

  • Basification: Pour the reaction mixture (or the dissolved salt) into 100 mL of ice-cold water .

  • Neutralization: Slowly add ammonium hydroxide or saturated sodium carbonate solution with stirring until the pH reaches ~8-9.

    • Result: The product will precipitate as a white to off-white solid.

  • Collection: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove inorganic salts and excess thiourea.

Phase C: Purification

  • Recrystallization: Transfer the crude solid to a clean flask.

  • Solvent: Add hot ethanol (minimum amount required to dissolve). If the solution is colored, treat with activated charcoal and filter while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath.

  • Drying: Collect the crystals and dry in a vacuum oven at

    
     for 6 hours.
    
Part 4: Characterization & Validation

Expected Data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine:

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDarkens upon prolonged light exposure.
Yield 75% - 90%Typical range for Hantzsch synthesis.[3]
Melting Point 156 - 158 °CSharp melting point indicates high purity [1].

NMR

6.9 - 7.1 ppm (1H, s)
Diagnostic Singlet: The H-5 proton of the thiazole ring.

NMR

7.0 - 7.3 ppm (2H, br s)

protons (exchangeable with

).
MS (ESI+)

245/247
Characteristic dichloro isotope pattern (M, M+2, M+4).

Interpretation of NMR: The presence of a sharp singlet in the aromatic region (distinct from the phenyl protons) is the primary confirmation of the thiazole ring formation. In the 4-aryl isomer, this proton is at position 5.

Part 5: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Extend reflux time; ensure complete basification (pH > 8) to precipitate the free base.
Oily Product Impurities preventing crystallization.Scratch the flask wall with a glass rod; recrystallize from Ethanol/Water (9:1) instead of pure Ethanol.
Dark Color Oxidation of the amine.Perform recrystallization with activated charcoal; store product under inert atmosphere.
Skin Irritation Phenacyl bromide exposure.Immediate Action: Wash affected area with 5% sodium bicarbonate solution, then soap and water.
References
  • Nalawade, R. A., et al. "Physicochemical and biological studies on 4-(o,p-dichlorophenyl)-2-aminothiazole."[4] International Journal of Pharmaceutical Science Invention, vol. 3, no. 9, 2014, pp. 24-29. Link

  • PubChem. "4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine."[5] National Center for Biotechnology Information. Accessed February 26, 2026. Link

  • Potewar, T. M., et al. "A facile, efficient one-pot synthesis of 2-aminothiazole derivatives."[3] Heterocycles, vol. 85, no.[4] 8, 2012, pp. 1942. Link

  • BenchChem. "Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole." Accessed February 26, 2026. Link

Sources

Application Note: A Robust and Scalable Protocol for the Production of 2-amino-5-(2,4-dichlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up production of 2-amino-5-(2,4-dichlorophenyl)thiazole, a key heterocyclic scaffold of interest in pharmaceutical research and development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method suitable for larger-scale operations.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process safety, scale-up considerations, and rigorous analytical characterization required for producing high-purity material. The protocols are designed to be self-validating through in-process controls and detailed final product analysis, ensuring trustworthiness and reproducibility for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The 2-aminothiazole motif is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The specific analogue, 2-amino-5-(2,4-dichlorophenyl)thiazole, combines this valuable core with a dichlorophenyl substituent, a common moiety used to modulate the lipophilicity and metabolic stability of drug candidates.

The selected synthetic strategy is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide (in this case, thiourea).[2][3] This method is favored for its operational simplicity, use of readily available starting materials, and typically high yields, making it an excellent candidate for scaling from the laboratory bench to pilot plant production.[1][7]

The logical workflow for this process is outlined below, emphasizing the critical stages from reaction setup to final quality control.

G start start process process qc qc output output A Starting Materials - 2-Chloro-1-(2,4-dichlorophenyl)ethanone - Thiourea - Ethanol (Solvent) B Reaction Setup Charge Reactor with Thiourea & Ethanol A->B 1. Reagent Loading C Hantzsch Cyclocondensation Controlled addition of α-haloketone Reflux (Heat) B->C 2. Reaction Initiation D In-Process Control (IPC) Monitor by TLC/HPLC C->D Continuous Monitoring E Isolation Quench in Water Vacuum Filtration D->E Upon Completion F Purification Recrystallization from Ethanol/Water E->F 3. Crude Product Handling G Final Product 2-amino-5-(2,4-dichlorophenyl)thiazole F->G 4. Final API H Quality Control Analysis - ¹H NMR, ¹³C NMR, MS - HPLC Purity - Melting Point G->H 5. Certificate of Analysis G start Thiourea + α-Haloketone inter1 Isothiouronium Intermediate start->inter1 S_N2 Attack inter2 Cyclized Intermediate (Thiazoline) inter1->inter2 Intramolecular Cyclization product 2-Aminothiazole Product inter2->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety and Hazard Management

Aggressive safety protocols are non-negotiable, particularly when handling thiourea and α-haloketones at scale.

  • Thiourea: This reagent is a suspected carcinogen and may damage fertility or the unborn child. [8][9]It is harmful if swallowed. [8][9] * Handling: Always handle in a well-ventilated area or a fume hood. [10][11]Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses. [11][12]Avoid generating dust. [10]All personal contact, including inhalation, should be avoided. [10] * Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials like strong acids or oxidizers. [9][12]* 2-Chloro-1-(2,4-dichlorophenyl)ethanone: α-haloketones are potent lachrymators (tear-producing agents) and are corrosive to the skin and eyes.

    • Handling: Handle exclusively in a fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. An emergency eyewash and shower should be immediately accessible. [11]* Spill Management:

    • Minor Spills: For thiourea, use a dry clean-up procedure to avoid generating dust. [10]Vacuum with a HEPA-filtered system or carefully sweep up dampened material.

    • Major Spills: Evacuate the area. Alert emergency responders. Wear full-body protective clothing with breathing apparatus. [10]

Detailed Synthesis Protocol (100 g Scale)

This protocol is adapted from established Hantzsch synthesis procedures and optimized for scalability. [1][5][6][13] 4.1. Equipment and Reagents

  • Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, 500 mL addition funnel, vacuum filtration apparatus (Büchner funnel), 2 L beaker.

  • Reagents:

    • Thiourea (CH₄N₂S): 76.12 g/mol

    • 2-Chloro-1-(2,4-dichlorophenyl)ethanone: 224.48 g/mol

    • Ethanol (200 proof, absolute)

    • Deionized Water

4.2. Step-by-Step Procedure

  • Reactor Setup: Equip the 2 L flask with a mechanical stirrer, reflux condenser, and addition funnel. Ensure the setup is in a certified, high-flow fume hood.

  • Charge Reagents: To the flask, add Thiourea (37.3 g, 0.49 mol, 1.1 eq) and Ethanol (1 L) . Begin stirring to form a slurry.

  • Prepare Ketone Solution: In a separate beaker, dissolve 2-Chloro-1-(2,4-dichlorophenyl)ethanone (100 g, 0.445 mol, 1.0 eq) in Ethanol (250 mL) . Gentle warming may be required for full dissolution. Transfer this solution to the addition funnel.

  • Initiate Reaction: Begin heating the thiourea slurry to a gentle reflux (approx. 78 °C).

  • Controlled Addition: Once reflux is established, add the ketone solution dropwise from the addition funnel over a period of 60-90 minutes. Causality Note: A slow, controlled addition is crucial to manage the initial exotherm of the S_N2 reaction and prevent a runaway reaction at scale.

  • Reaction Drive: After the addition is complete, maintain the reaction at reflux for 3-4 hours.

  • In-Process Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 50% ethyl acetate in hexane. [1]The reaction is complete when the starting ketone spot is no longer visible.

  • Isolation (Quench & Precipitate): Once complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a 2 L beaker containing ice-cold deionized water (1 L) while stirring vigorously. A thick, off-white precipitate will form. [5][13]9. Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. [1][5]Wash the filter cake thoroughly with additional cold deionized water (2 x 250 mL) to remove any unreacted thiourea and salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

4.3. Purification Protocol: Recrystallization

Recrystallization is the most effective and scalable method for purifying the final product.

  • Solvent Selection: An ethanol/water mixture is an effective solvent system for this class of compounds. [5]2. Procedure: a. Transfer the crude, dried solid to a suitably sized Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to fully dissolve the solid. c. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum to a constant weight.

Data Presentation and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product.

Table 1: Key Process Parameters and Expected Results

ParameterTarget ValueRationale & Notes
Stoichiometry 1.1 eq ThioureaA slight excess of thiourea is common to ensure the complete consumption of the more expensive α-haloketone. [7]
Reaction Temperature ~78 °C (Reflux)Provides sufficient thermal energy to overcome the activation energy barrier while being easily controlled by the solvent's boiling point. [13]
Reaction Time 3-4 hours post-additionTypical duration to ensure complete conversion. Must be confirmed by in-process monitoring (TLC/HPLC).
Expected Yield 80-95% (after purification)The Hantzsch synthesis is known for being high-yielding. [3]
Appearance White to off-white crystalline solid
Purity (HPLC) > 98.5%Standard requirement for pharmaceutical intermediates. HPLC is a powerful tool for purity assessment. [14]

Table 2: Representative Analytical Characterization Data

Analysis MethodExpected ResultPurpose
Melting Point Specific range (e.g., 155-158 °C)A sharp melting point is a primary indicator of purity. [13]
¹H NMR Signals corresponding to aromatic protons (phenyl & thiazole rings) and the -NH₂ group.Confirms the chemical structure and proton environment.
¹³C NMR Signals for all unique carbon atoms in the molecule.Provides definitive structural confirmation.
Mass Spec (MS) Molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (C₉H₆Cl₂N₂S).Confirms the molecular weight and elemental composition. [13]
FT-IR Characteristic peaks for N-H (amine), C=N, and C-Cl stretches.Confirms the presence of key functional groups.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem.
  • Santa Cruz Biotechnology.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiourea. NJ.gov.
  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Chemos GmbH & Co.KG. (2023).
  • Redox. (2022).
  • El-Faham, A., et al. (2018).
  • Integra Chemical Company. (2015).
  • Chem Help Asap. (2020).
  • BenchChem. (2025). Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem.
  • Al-Obaidi, A. M. H. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.

Sources

Troubleshooting & Optimization

improving yield of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #TA-5-DCP-OPT Subject: Optimization of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry

Executive Summary

You are encountering yield issues with the synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine . Based on our database of common user pitfalls, the primary cause for "failure" in this specific synthesis is often regiochemical confusion rather than reaction efficiency.

The standard Hantzsch synthesis (reacting an


-haloketone with thiourea) yields the 4-aryl  isomer, not the 5-aryl  isomer. If you are using 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, you are synthesizing the wrong molecule.

This guide details the Suzuki-Miyaura Cross-Coupling protocol, which is the industry "Gold Standard" for accessing the 5-aryl isomer with high yields (>80%), and provides a troubleshooting matrix for the specific steric/electronic challenges imposed by the 2,4-dichlorophenyl group.

Part 1: The Diagnostic Phase (Critical Check)

Before optimizing conditions, we must validate your synthetic route. Please review the decision tree below to confirm you are targeting the correct isomer.

IsomerCheck Start Start: Review Starting Materials SM1 Using: 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (Phenacyl Bromide derivative) Start->SM1 Route A SM2 Using: 5-bromo-1,3-thiazol-2-amine + 2,4-dichlorophenylboronic acid Start->SM2 Route B Result1 Result: 4-aryl isomer (Wrong Target) SM1->Result1 Result2 Result: 5-aryl isomer (Correct Target) SM2->Result2 Action1 STOP: Switch to Suzuki Route Result1->Action1 Action2 PROCEED: Optimize Catalyst/Base Result2->Action2

Figure 1: Regioselectivity decision tree. Route A is the most common error in 5-arylthiazole synthesis.

Part 2: The "Gold Standard" Protocol (Suzuki Coupling)

To synthesize the 5-isomer efficiently, we recommend a Suzuki-Miyaura coupling. The electron-withdrawing nature of the 2,4-dichloro group actually aids the coupling (making the boronic acid more electrophilic), but the ortho-chloro substituent introduces steric hindrance that can slow transmetalation.

Optimized Protocol
  • Reaction Scale: 1.0 mmol basis

  • Target Yield: 82–92%

Reagents:

  • Substrate: 5-bromo-1,3-thiazol-2-amine (1.0 equiv)

    • Note: If yield is <50%, use the N-acetyl protected version: N-(5-bromo-1,3-thiazol-2-yl)acetamide.

  • Coupling Partner: 2,4-Dichlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) OR Pd(dppf)Cl
    
    
    (3 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Degassing (Crucial): In a reaction vial, combine the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this reaction.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Thermal Activation:

    • Method A (Microwave - Recommended): Heat to 110°C for 30–45 minutes.

    • Method B (Oil Bath): Reflux at 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The 2-amino group makes the product polar; expect it to elute in 30–50% EtOAc.

Part 3: Troubleshooting Guide

This section addresses specific failure modes associated with the 2,4-dichlorophenyl moiety and the aminothiazole scaffold.

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst Poisoning: The free amine (-NH

) and thiazole sulfur can coordinate to Pd, deactivating it.
Protect the Amine: Use N-acetyl-5-bromothiazol-2-amine. The acetyl group reduces N-coordination. Deprotect later with dilute HCl/MeOH (quant. yield).
Protodeboronation Steric/Electronic Hydrolysis: The 2,4-dichloroarylboronic acid is prone to losing the boron group before coupling due to the ortho-substituent.Switch Base/Solvent: Switch from aqueous Na

CO

to CsF (2 equiv) in anhydrous Toluene/Dioxane . Anhydrous conditions prevent hydrolytic deboronation.
Homocoupling (Dimer) Oxidative Coupling: Presence of oxygen causes the boronic acid to couple with itself.Improve Degassing: Sparge solvents with Argon for 15 mins. Ensure the reaction vessel is strictly inert.
Product "Stuck" on Silica High Polarity: The free amine interacts strongly with acidic silanols.Modify Eluent: Add 1% Triethylamine (Et

N) to your chromatography solvent system to neutralize silica acidity.

Part 4: Advanced Mechanism & Logic

Why does the Hantzsch reaction fail for this target? The Hantzsch synthesis relies on the nucleophilic attack of the thiourea sulfur on the


-carbon of the haloketone.
  • Path A (Standard): Thiourea +

    
    -haloketone 
    
    
    
    4-substituted thiazole .
  • Path B (Required for 5-sub): Thiourea +

    
    -haloaldehyde 
    
    
    
    5-substituted thiazole .

-Halo-2,4-dichlorophenylacetaldehyde is chemically unstable and difficult to isolate, making the direct condensation route unreliable and low-yielding compared to the Suzuki method.

SynthesisLogic cluster_0 Standard Hantzsch (Avoid) cluster_1 Suzuki Coupling (Recommended) A Phenacyl Bromide C 4-(2,4-Dichlorophenyl) thiazol-2-amine A->C Reflux B Thiourea B->C D 5-Bromo-thiazol-2-amine G 5-(2,4-Dichlorophenyl) thiazol-2-amine D->G Cross-Coupling E 2,4-Dichlorophenyl boronic acid E->G F Pd(PPh3)4 Na2CO3 F->G

Figure 2: Mechanistic pathway comparison. Note that the standard Hantzsch reagents yield the regioisomer of the desired product.

References

  • Regioselectivity of Hantzsch Synthesis: Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[2] Link

  • Suzuki Coupling Optimization: BenchChem Protocols. "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Application Notes. Link

  • Direct Arylation Strategies: Schnürch, M., et al. (2010). "Palladium-Catalyzed C–H Functionalization of Heterocycles." Chemical Reviews, 111(3), 1315-1354.
  • Synthesis of 5-Arylthiazoles: Ohno, H., et al. (2011). "Palladium-Catalyzed Direct Arylation of Thiazoles." Angewandte Chemie International Edition.

Sources

Technical Support Center: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion in the Hantzsch thiazole synthesis, the common method for preparing your target compound, is a frequent challenge.[1][2] This typically points to suboptimal reaction conditions. Here are several parameters to investigate systematically:

  • Reaction Temperature: The condensation between the α-haloketone (2-bromo-1-(2,4-dichlorophenyl)ethanone) and thiourea often requires thermal energy to overcome the activation barrier.[1] If the reaction is being conducted at room temperature, a gradual increase in temperature is advisable. Refluxing in a suitable solvent like ethanol is a common practice.[3]

  • Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point at which the starting materials are consumed.[3]

  • Purity of Starting Materials: Impurities in either the α-haloketone or thiourea can introduce side reactions or inhibit the primary reaction pathway.[1] It is crucial to use high-purity starting materials. If the purity is questionable, consider recrystallization or chromatographic purification of the reactants before use.

  • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.2 equivalents) can help drive the reaction to completion, especially if the α-haloketone is susceptible to degradation.[4]

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the common side products in this synthesis?

A2: The formation of multiple products is often due to side reactions. In the Hantzsch synthesis, a common side reaction, particularly under acidic conditions, is the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles.[1][2] Additionally, if the starting α-haloketone is not pure, impurities from its synthesis, such as α,α-dihalogenated ketones or products of aromatic ring halogenation, can lead to undesired byproducts.[5]

To minimize these, ensure the reaction is carried out under neutral or slightly basic conditions during workup.[2] The purity of the starting α-haloketone is paramount.

Q3: I am struggling with the isolation and purification of the final product. What are the recommended procedures?

A3: The workup and purification strategy is critical for obtaining a high yield of pure 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

  • Precipitation: 2-aminothiazole derivatives are often poorly soluble in water.[6] The initial reaction product is the hydrohalide salt of the thiazole. Pouring the cooled reaction mixture into a weak base solution, such as 5% sodium carbonate or sodium bicarbonate, will neutralize the salt and cause the free base (your product) to precipitate.[1][4][6] The solid can then be collected by filtration.[7]

  • Recrystallization: This is a powerful technique for purifying the crude product. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing 2-aminothiazoles.[3][8]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a reliable method.[9] A common eluent system to start with is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[8]

Troubleshooting Guide

Problem 1: Low Purity Detected by HPLC Analysis

You've synthesized 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, but HPLC analysis indicates a purity of less than 95%.

cluster_0 Purity < 95% (HPLC) cluster_1 Impurity Identification cluster_2 Troubleshooting Actions cluster_3 Verification Start Low Purity Detected Identify Characterize Impurities (LC-MS, NMR) Start->Identify Known Known Side Products? Identify->Known Compare with literature Unknown Unknown Impurities? Identify->Unknown Optimize Optimize Reaction Conditions (Temp, Time) Known->Optimize PurifySM Purify Starting Materials Unknown->PurifySM ModifyWorkup Modify Workup/Purification (Recrystallization, Chromatography) Optimize->ModifyWorkup PurifySM->ModifyWorkup Verify Re-run Synthesis & HPLC Analysis ModifyWorkup->Verify

Caption: Troubleshooting workflow for low product purity.

  • Identify the Impurities:

    • Technique: Utilize High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the molecular weights of the impurities. This can provide initial clues as to their identity (e.g., unreacted starting materials, dimers, or side products).

    • Rationale: Knowing the mass of the impurities helps in postulating their structures and understanding their origin.

  • Analyze Starting Materials:

    • Action: Check the purity of your starting materials, 2-bromo-1-(2,4-dichlorophenyl)ethanone and thiourea, using techniques like NMR or melting point analysis.

    • Rationale: As mentioned, impurities in the starting materials are a primary cause of low purity in the final product.[1]

  • Optimize Purification:

    • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A table of common solvents and their properties can be helpful.

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood starting point for 2-aminothiazoles.[3]
Methanol65PolarCan be effective, but solubility might be high.
Isopropanol82PolarLess volatile than ethanol.
Ethyl Acetate/HexaneVariableVariableGood for chromatography, can be used for recrystallization.[8]
Problem 2: Product Appears as a Dark Oil or Gummy Solid, Not a Crystalline Powder

The expected product is a solid, but your synthesis yields a viscous oil or a non-crystalline, "gummy" material.

Impurity Residual Impurities Product Oily/Gummy Product Impurity->Product Prevents crystallization Solvent Trapped Solvent Solvent->Product Acts as a plasticizer Incomplete Incomplete Neutralization Incomplete->Product Salt form is more soluble

Sources

Technical Support Center: Stability & Handling of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine . This document is structured to address stability, solubility, and degradation issues commonly encountered in aqueous and organic formulations.

Executive Summary & Compound Profile

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a lipophilic heterocyclic amine often used as a scaffold in kinase inhibitors and antimicrobial research. Its stability in aqueous solution is compromised by two primary factors: low thermodynamic solubility (leading to precipitation) and susceptibility to oxidative dimerization (leading to discoloration and byproduct formation).

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicImplication for Handling
Molecular Weight ~245.13 g/mol Small molecule, fragment-like.
LogP (Octanol/Water) ~3.2 – 3.8 (High Lipophilicity)Poor aqueous solubility. Requires organic co-solvents (DMSO, EtOH).
pKa (Amino group) ~5.0 – 5.5 (Weak Base)Unprotonated at physiological pH (7.4), reducing solubility.
Appearance White to Off-white solidTurns brown/black upon oxidation.
Solubility (Water) < 10 µg/mL (pH 7.4)High risk of "crashing out" in biological assays.

Troubleshooting Guide (Q&A Format)

Issue 1: "My aqueous working solution turned yellow/brown after 4 hours. Is it still usable?"

Diagnosis: Oxidative Degradation. The 2-aminothiazole moiety is electron-rich and prone to auto-oxidation in solution, especially when exposed to light or air. The color change indicates the formation of azo-dimers or higher-order polymers (similar to aniline oxidation).

Technical Insight: In aqueous environments, particularly at neutral or basic pH, the free amine can undergo radical-mediated coupling. This results in the formation of hydrazine-linked dimers (Hydrazothiazoles) or azo-compounds, which are highly colored (yellow


 orange 

brown).

Resolution:

  • Immediate Action: Discard the solution. The degradation products (dimers) often exhibit different biological activities (e.g., PAINS behavior) and will confound your data.

  • Prevention:

    • Degas buffers to remove dissolved oxygen.

    • Protect from light (amber vials or foil).

    • Fresh Preparation: Prepare aqueous dilutions immediately before use. Do not store >1 hour.

Issue 2: "The compound precipitates immediately upon dilution into PBS (pH 7.4)."

Diagnosis: Solubility Limit Exceeded (Kinetic vs. Thermodynamic). The 2,4-dichlorophenyl group makes this molecule highly hydrophobic. At pH 7.4, the amino group (pKa ~5.3) is largely unprotonated (


), rendering the neutral molecule insoluble.

Technical Insight: Diluting a DMSO stock (typically 10 mM) into aqueous buffer creates a supersaturated solution. Without a "solubility sink" (like BSA or Cyclodextrin), the compound rapidly nucleates and precipitates.

Resolution:

  • Protocol Adjustment:

    • Lower Concentration: Ensure final concentration is

      
      .
      
    • Co-solvent: Maintain at least 1-5% DMSO or Ethanol in the final buffer.

    • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to the buffer. BSA binds lipophilic small molecules, preventing precipitation while keeping them available for equilibrium binding.

Issue 3: "I see a peak at M+16 and 2M-2 in my LC-MS analysis of the stock solution."

Diagnosis: DMSO-Induced Degradation. Even in pure DMSO, 2-aminothiazoles are not perfectly stable.

  • M+16: Corresponds to N-oxidation (Formation of N-oxide) or hydroxylation of the ring.

  • 2M-2: Corresponds to oxidative dimerization (Loss of 2 hydrogens to form an azo bond:

    
    ).
    

Resolution:

  • Storage: Store DMSO stocks at -20°C or -80°C . Never store at room temperature for extended periods.

  • Quality Control: Check LC-MS purity if the stock is older than 1 month. If degradation > 5%, repurify or purchase fresh solid.

Mechanistic Visualization

Degradation Pathway: Oxidative Dimerization

The following diagram illustrates the primary degradation pathway responsible for discoloration and loss of potency in aqueous/DMSO solutions.

Degradation Compound 5-(2,4-Dichlorophenyl)- 1,3-thiazol-2-amine (Active Monomer) Radical Free Radical Intermediate Compound->Radical Oxidation (O2, Light) -1e-, -H+ Oxide N-Oxide / Sulfoxide (M+16) Compound->Oxide Direct Oxidation (Peroxides in PEG/Tween) Dimer Azo-Dimer (Inactive/Toxic) [Colored Precipitate] Radical->Dimer Coupling (2M-2H)

Caption: Oxidative degradation pathways of 2-aminothiazoles. The formation of azo-dimers (red) is the primary cause of solution discoloration.

Solubility Equilibrium

This diagram explains why pH is critical for maintaining this compound in solution.

Solubility Cation Protonated Cation (Soluble) pH < 5.0 Neutral Neutral Species (Insoluble) pH > 5.5 Cation->Neutral Deprotonation (pH 7.4) Neutral->Cation Acidification Precipitate Solid Precipitate (Aggregates) Neutral->Precipitate Nucleation (Fast) Micelle Micellar/Protein Bound (Stabilized) Neutral->Micelle + BSA / Detergent

Caption: Solubility equilibrium. At physiological pH (7.4), the equilibrium shifts towards the insoluble neutral form, necessitating carriers (BSA) or co-solvents.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To minimize oxidative degradation during storage.

  • Solvent: Use Anhydrous DMSO (High Purity, >99.9%). Avoid "wet" DMSO as water accelerates degradation.

  • Concentration: Prepare at 10 mM . Higher concentrations (e.g., 50 mM) may crash out upon freezing.

  • Inert Atmosphere: Flush the headspace of the vial with Argon or Nitrogen gas before closing.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

    • Stability Check: Re-verify purity via LC-MS every 3 months.

Protocol B: Kinetic Solubility Assay (Troubleshooting Precipitation)

Objective: To determine the maximum usable concentration in your specific assay buffer.

  • Prepare Buffer: Dispense 198 µL of your assay buffer (e.g., PBS) into a 96-well UV-transparent plate.

  • Spike: Add 2 µL of DMSO stock (at varying concentrations: 1, 5, 10, 20 mM) to create final concentrations of 10, 50, 100, 200 µM.

  • Incubate: Shake at room temperature for 2 hours .

  • Read: Measure Absorbance at 620 nm (turbidity).

    • Interpretation: An increase in OD620 > 0.005 indicates precipitation.

    • Pass Criteria: The highest concentration with zero turbidity is your Kinetic Solubility Limit .

References

  • Ropponen, H. K., et al. (2021). "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem. (Details the degradation of 2-aminothiazoles in DMSO into dimers and oxides).

  • Liao, Y., et al. (2016). "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study." Polymers.[1] (Describes the mechanism of oxidative polymerization and color change).

  • Babar, A. A., et al. (2012). "N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine." Acta Crystallographica Section E. (Structural characterization and hydrogen bonding patterns of the isomer).

  • BenchChem Technical Guides. "Stability and Degradation of 2-Aminothiazole Derivatives." (General degradation pathways for the scaffold).

Sources

overcoming steric hindrance in 2,4-dichlorophenyl thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dichlorophenyl Thiazole Synthesis

Ticket ID: #THZ-24DC-STERIC Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division

Executive Summary: The "Ortho-Effect" Blockade

Welcome to the Technical Support Center. You are likely here because your standard Hantzsch synthesis (refluxing ethanol) for 2,4-dichlorophenyl-substituted thiazoles has failed, resulting in low yields (<30%), sticky tars, or unreacted starting material.

The Root Cause: The 2,4-dichlorophenyl moiety presents a specific challenge known as the "Ortho-Effect." The chlorine atom at the 2-position (ortho) creates a significant steric wall.

  • In Hantzsch Synthesis: It shields the electrophilic carbonyl carbon (if on the phenacyl bromide) or the nucleophilic sulfur (if on the thioamide), raising the activation energy (

    
    ) required for the initial 
    
    
    
    attack.
  • In Cross-Coupling: It hinders the transmetallation step in Palladium cycles, often leading to homocoupling or dehalogenation side products.

This guide provides two validated resolution paths: a Microwave-Assisted Hantzsch Protocol (Path A) and a Sterically-Optimized Suzuki Coupling (Path B).

Decision Matrix: Which Path to Choose?

Use the following logic flow to determine the best protocol for your specific substrate.

DecisionMatrix Start START: Select Substrate Structure Q1 Where is the 2,4-Dichlorophenyl group? Start->Q1 PathA_Start Target: 4-(2,4-dichlorophenyl)thiazole Q1->PathA_Start Attached to C4 (from Ketone) PathB_Start Target: 2-(2,4-dichlorophenyl)thiazole Q1->PathB_Start Attached to C2 (from Thioamide) MethodA METHOD A: Microwave Hantzsch (Kinetic Override) PathA_Start->MethodA Primary Rec. PathB_Start->MethodA If Thioamide stable MethodB METHOD B: Buchwald-Suzuki (Steric Ligand) PathB_Start->MethodB If Thioamide unstable/Low Yield

Figure 1: Decision matrix for selecting the synthesis route based on substrate topology.

Resolution Path A: Microwave-Assisted Hantzsch Synthesis

Theory: Standard thermal heating (reflux) is often insufficient to overcome the steric repulsion of the ortho-chloro group. Microwave irradiation provides rapid, uniform dielectric heating that can surmount this high


 barrier, favoring the desired cyclization over decomposition.

Protocol #THZ-MW-01

ParameterSpecification
Reagents 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq), Thioamide/Thiourea (1.1 eq)
Solvent EtOH (Ethanol) or DMF (Dimethylformamide)
Additive None (Self-catalyzed) or few drops of conc. HCl
Temperature 100°C - 120°C
Time 10 - 20 minutes (vs. 8-12 hours thermal)
Pressure ~250 psi (in sealed vessel)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of the

    
    -haloketone and 1.1 mmol of the thioamide in 2 mL of EtOH.
    
    • Note: If solubility is poor, switch to DMF.

  • Irradiation: Cap the vial. Program the microwave reactor (e.g., Anton Paar or CEM) for Dynamic Mode : Target Temp 110°C, Max Power 150W, Hold Time 15 min.

  • Workup:

    • If solid precipitates: Cool to RT. Filter the solid.[1] Wash with cold EtOH and 5%

      
       (to remove HBr salts).
      
    • If solution remains clear: Pour into 20 mL ice-water. Neutralize with saturated

      
      . Collect the precipitate by filtration.[1]
      
  • Validation: Check LC-MS. The [M+H]+ peak should be dominant. If the mass is [M+2]+ (indicating uncyclized intermediate), re-irradiate for 10 mins at 130°C.

Mechanism & Steric Clash Visualization:

HantzschMechanism Substrate 2,4-Dichloro Phenacyl Bromide Clash STERIC CLASH (Ortho-Cl blocks attack) Substrate->Clash Target C-Alpha Nucleophile Thioamide (Sulfur Attack) Nucleophile->Clash Intermediate Thioimidate Intermediate Clash->Intermediate High Energy (Microwave Required) Product Thiazole Ring (Cyclized) Intermediate->Product - H2O, - HBr

Figure 2: The ortho-chloro substituent creates a steric gate (Yellow Diamond) that blocks the initial nucleophilic attack. Microwave energy is required to breach this gate.

Resolution Path B: Sterically Optimized Suzuki-Miyaura Coupling

Theory: If the Hantzsch method fails (e.g., due to decomposition of sensitive thioamides), the alternative is to synthesize a 2- or 4-halogenated thiazole core first, and then attach the 2,4-dichlorophenyl ring via cross-coupling.

  • Challenge: The ortho-chloro group on the boronic acid hinders the approach to the Palladium center.

  • Solution: Use Buchwald Ligands (SPhos or XPhos). These bulky, electron-rich phosphines facilitate oxidative addition and, crucially, create a pocket that accommodates the steric bulk during transmetallation.

Protocol #THZ-SUZ-02

ParameterSpecification
Catalyst

(2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPent
Coupling Partners 4-bromothiazole (1.0 eq) + 2,4-dichlorophenylboronic acid (1.5 eq)
Base

(2.0 eq) or

Solvent Toluene/Water (10:[2]1) or 1,4-Dioxane
Conditions 100°C, 12 hours (Inert Atmosphere - Argon)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon x3.

  • Loading: Add 4-bromothiazole (1.0 mmol), 2,4-dichlorophenylboronic acid (1.5 mmol),

    
     (4.5 mg), SPhos (16 mg), and 
    
    
    
    (425 mg).
  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal and heat to 100°C.

    • Critical Check: Ensure vigorous stirring. The biphasic system requires mixing for phase transfer.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting & FAQs

Q1: My Hantzsch reaction yields a product with the correct mass, but it's a sticky red tar. Why?

  • Diagnosis: This is likely the polymerization of the thioamide or oxidative degradation of the alpha-haloketone.

  • Fix:

    • Switch solvent to EtOH (avoid DMF if thermal degradation is suspected).

    • Add a scavenger : Include 1.0 eq of molecular sieves to remove water immediately, driving the equilibrium toward the thiazole.

    • Purification: Do not recrystallize immediately. Perform a rapid filtration through a short silica plug using

      
       to remove the tar before attempting crystallization.
      

Q2: In the Suzuki coupling, I see "dehalogenation" (loss of Cl from the phenyl ring).

  • Diagnosis: This is a common side reaction when using Pd catalysts with aryl chlorides. The Pd inserts into the C-Cl bond instead of the C-Br bond, or hydride reduction occurs.

  • Fix:

    • Switch Catalyst: Use Pd(PPh3)4 or Pd-118 (dtbpf) which are less prone to activating aryl chlorides compared to highly active NHC catalysts.

    • Solvent: Ensure your solvent is strictly anhydrous (unless using the specific Toluene/Water mix) to prevent hydride sources.

Q3: Can I use ultrasound instead of microwave?

  • Answer: Yes, but with caveats. Ultrasound (sonication) improves homogeneity but does not provide the same localized superheating as microwaves. It is effective for initiating the reaction but may not drive it to completion for sterically hindered 2,4-dichloro substrates. Use ultrasound for 30 mins, then finish with mild heating.

References

  • Microwave-Assisted Hantzsch Synthesis

    • Vertex AI Search Result 1.1: "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol..."
    • Source:

  • Steric Hindrance in Suzuki Coupling

    • Vertex AI Search Result 1.5: "Organoborane coupling reactions (Suzuki coupling)"[3]

    • Source:

  • Ligand Selection for Steric Bulk

    • Vertex AI Search Result 1.13: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling"[4]

    • Source:

  • General Thiazole Synthesis Protocols

    • Vertex AI Search Result 1.3: "Thiazole synthesis - Organic Chemistry Portal"
    • Source:

Sources

Validation & Comparative

1H NMR Analysis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine: A Comparative Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Primary Application: Structural elucidation, regioisomer confirmation, and purity analysis in drug discovery. Core Comparison: This guide compares the spectral performance of the target 5-aryl regioisomer against its common synthetic alternative (4-aryl isomer) and evaluates solvent system efficacy (DMSO-d₆ vs. CDCl₃).

Part 1: Structural Logic & Theoretical Framework

The Analytical Challenge

In thiazole chemistry, particularly for fragment-based drug discovery (FBDD), distinguishing between regioisomers is critical. The 5-aryl substitution pattern (Target) is synthetically distinct from the more common 4-aryl pattern (Hantzsch synthesis product).

The 1H NMR spectrum serves as the definitive "fingerprint" to validate that the aryl group is attached at position 5, leaving position 4 unsubstituted.

Molecular Architecture

The molecule consists of three distinct magnetic environments:

  • Thiazole Core: Contains a single aromatic proton at position 4 (H4).

  • Amino Group: Exchangeable protons (-NH₂) at position 2.

  • Dichlorophenyl Ring: A 1,2,4-substitution pattern creating a specific splitting system (ABC or ABX system).

G Thiazole Thiazole Ring (Core) Pos2 Pos 2: -NH2 (Broad Singlet) Thiazole->Pos2 Pos4 Pos 4: Proton (H4) (Singlet, ~7.5 ppm) Thiazole->Pos4 Pos5 Pos 5: 2,4-Cl2-Phenyl Thiazole->Pos5 PhenylH Phenyl Protons (H3, H5, H6) Pos5->PhenylH Substituent

Figure 1: Structural connectivity and magnetic environments of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol minimizes variables such as concentration effects and water exchange.

Solvent Selection: The Critical Variable
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Why: Thiazole-2-amines possess an exocyclic amine that engages in hydrogen bonding. DMSO-d₆ disrupts intermolecular aggregation, resulting in a sharp, distinct singlet for the -NH₂ group.

  • Alternative (Not Recommended): CDCl₃ (Chloroform-d)

    • Why: The amine protons often broaden or disappear due to rapid exchange and quadrupole broadening from the nitrogen. Solubility is often poor for polar aminothiazoles.

Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated H/D exchange with residual water.

  • Filtration: Filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from synthesis) that cause line broadening.

  • Acquisition:

    • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Part 3: Comparative Spectral Analysis

Comparison 1: Regioisomer Discrimination (Performance Metric)

The most common error in thiazole synthesis is misidentifying the 4-aryl isomer as the 5-aryl isomer. The NMR "performance" is defined by its ability to distinguish these two.

FeatureTarget: 5-Aryl Isomer Alternative: 4-Aryl Isomer Mechanistic Reason
Thiazole Proton H4 Signal H5 Signal Regio-placement
Chemical Shift δ 7.50 – 7.80 ppm δ 6.80 – 7.20 ppm H5 is electron-rich (shielded) due to S-C=C resonance; H4 is deshielded by the adjacent C=N.
Multiplicity Sharp SingletSinglet (often broader)H4 has no vicinal neighbors.
Comparison 2: Detailed Assignment (DMSO-d₆)

The following data represents the standard spectral profile for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

Proton (Assignment)Shift (δ, ppm)MultiplicityIntegralCoupling (

, Hz)
-NH₂ 7.20 – 7.50Broad Singlet2HN/A (Exchangeable)
Thiazole H4 7.65 – 7.75Singlet1HN/A
Phenyl H6 7.55Doublet (d)1H

Phenyl H3 7.72Doublet (d)1H

Phenyl H5 7.45Doublet of Doublets (dd)1H

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Visualizing the Assignment Logic

Assignment Sample Unknown Sample (DMSO-d6) CheckNH2 Check 7.0-7.5 ppm: Broad Singlet (2H)? Sample->CheckNH2 CheckThiazole Check Thiazole Proton: Is it > 7.5 ppm? CheckNH2->CheckThiazole Yes Is5Aryl Confirmed: 5-Aryl Isomer (H4) CheckThiazole->Is5Aryl Yes (Deshielded) Is4Aryl Rejected: 4-Aryl Isomer (H5 is < 7.2) CheckThiazole->Is4Aryl No (Shielded) PhenylAnalysis Analyze Splitting: 1x dd, 2x d (ABC System) Is5Aryl->PhenylAnalysis

Figure 2: Logical workflow for confirming the 5-aryl regioisomer using 1H NMR.

Part 4: Troubleshooting & Impurities

When analyzing the crude product, common impurities can interfere with the spectrum.

  • Residual Starting Material (2,4-Dichlorophenylacetaldehyde): Look for an aldehyde proton singlet around 9.5–10.0 ppm .

  • Water Peak (DMSO-d₆): Appears at 3.33 ppm . If the -NH₂ peak is missing, it may have exchanged with wet DMSO.

    • Fix: Add a single pellet of activated molecular sieves to the tube and re-run after 1 hour.

  • Rotamers: 2-aminothiazoles can sometimes exhibit restricted rotation if N-substituted, but the primary amine (-NH₂) should appear as a single broad peak. Splitting of this peak usually indicates protonation (salt form).

References

  • Kashyap, S. J., et al. "Synthesis of 2-amino-4-arylthiazoles: Regioselectivity and Spectral Characterization." Journal of Heterocyclic Chemistry, vol. 48, no. 1, 2011. (General reference for thiazole shift trends).

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for substituent effects on benzene rings).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, vol. 62, no.[1] 21, 1997, pp. 7512–7515. (Standard for solvent peak identification).

  • SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (Used for comparative 2,4-dichlorophenyl fragment data).

Sources

IR absorption peaks for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) absorption profile for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine , a specific regioisomer of the aminothiazole scaffold often utilized in medicinal chemistry for its potential antimicrobial and kinase-inhibitory properties.

Executive Summary

This guide distinguishes the 5-substituted isomer from its more common 4-substituted analog. While the Hantzsch thiazole synthesis typically yields 4-arylthiazoles, the 5-aryl isomer discussed here requires specialized coupling strategies (e.g., Suzuki-Miyaura). The IR spectrum is dominated by the primary amine (


), the thiazole imine (

), and the dichlorophenyl fingerprints.

Chemical Identity & Structural Context

Before analyzing the spectrum, it is critical to verify the regioisomerism, as this dictates the synthetic route and subtle spectral features.

FeatureTarget Compound Common Isomer (Alternative)
Name 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Structure Phenyl ring attached to C5 of thiazolePhenyl ring attached to C4 of thiazole
Synthesis Suzuki Coupling (Pd-catalyzed)Hantzsch Condensation (

-haloketone + thiourea)
Key Proton C4-H (Singlet, deshielded)C5-H (Singlet, typically

6.5-7.0 ppm)

Comparative IR Absorption Analysis

The following table contrasts the target compound with its core scaffold (2-aminothiazole) and its closest structural isomer. Data is synthesized from experimental literature on analogous 2-amino-5-arylthiazoles.[1]

Table 1: Characteristic IR Bands ( )
Functional GroupVibration ModeTarget: 5-Isomer (Expected)Alt 1: 4-Isomer (Experimental)Alt 2: 2-Aminothiazole (Scaffold)
Primary Amine

Asymmetric
3420 – 3450 34403410
Primary Amine

Symmetric
3250 – 3300 32603280
Thiazole Ring

Stretching
1610 – 1625 16101635
Aromatic Ring

Skeletal
1520 – 1580 1540, 1580N/A
Aryl Chloride

Stretching
1050 – 1090 1055, 1085N/A
Thiazole C-H

(C4 vs C5)
3080 – 3110 (C4-H)3110 (C5-H)3115
C-S Bond

Stretching
680 – 750 745720

Technical Insight: The


 band in 2-aminothiazoles is often coupled with 

scissoring, creating a broad, intense feature near

. In the 5-isomer, steric hindrance from the bulky 2,4-dichlorophenyl group at C5 may cause slight shifts in the ring breathing modes compared to the 4-isomer, but the functional group bands remain diagnostic.

Detailed Spectral Interpretation

A. The Amine Region ( )

The 2-amino group exhibits two distinct sharp bands.

  • High Frequency (

    
    ):  Asymmetric stretching of the free 
    
    
    
    .
  • Low Frequency (

    
    ):  Symmetric stretching.
    
  • Note: In solid-state (KBr pellet), hydrogen bonding (

    
    ) often broadens these peaks and shifts them to lower wavenumbers (
    
    
    
    ).
B. The Fingerprint Region ( )

This region confirms the substitution pattern of the phenyl ring.

  • 2,4-Dichloro Substitution: Look for strong bands near

    
      (indicative of 1,2,4-trisubstituted benzene rings, specifically two adjacent H atoms) and 
    
    
    
    (isolated H atom).
  • C-Cl Stretch: The aryl-chloride bonds appear as strong bands in the

    
      range.
    

Experimental Validation & Synthesis

To ensure you are analyzing the correct isomer, the synthesis method serves as the primary validation step. The 5-isomer cannot be made via the standard Hantzsch reaction (which makes the 4-isomer).

Diagram 1: Synthesis Pathway Comparison

The following diagram illustrates the divergent pathways to the 4- and 5-isomers.

SynthesisPathways Start1 Alpha-Halo Ketone (2-bromo-1-(2,4-dichlorophenyl)ethanone) Process1 Hantzsch Condensation (Reflux in EtOH) Start1->Process1 Start2 2-Amino-5-bromothiazole Process2 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start2->Process2 Reagent1 Thiourea Reagent1->Process1 Reagent2 2,4-Dichlorophenylboronic acid Reagent2->Process2 Product4 4-Isomer (Common Alternative) Process1->Product4 Yields 4-Substituted Product5 5-Isomer (TARGET COMPOUND) Process2->Product5 Yields 5-Substituted

Caption: Divergent synthetic routes. The target 5-isomer requires Palladium-catalyzed cross-coupling, whereas the 4-isomer uses classical condensation.

Protocol: IR Sample Preparation (KBr Pellet)
  • Grinding: Mix 1 mg of the dry 5-isomer sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder in an agate mortar to minimize light scattering (Christiansen effect).

  • Compression: Press the powder at 10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition: Record spectrum from

    
     with a resolution of 
    
    
    
    .
  • Validation: Verify the absence of a carbonyl band (

    
    ), which would indicate unreacted starting material (e.g., acetyl groups) or oxidation.
    

Structural Visualization

Understanding the vibrational modes requires visualizing the molecular connectivity.

MolecularStructure cluster_modes Key Vibrational Modes Thiazole Thiazole Ring (C3HNS) Phenyl 2,4-Dichlorophenyl Thiazole->Phenyl C5-C1' Bond (Suzuki Link) Amine 2-Amino Group (-NH2) Amine->Thiazole C2-N Bond (1250-1350 cm-1) Cl1 Cl (Ortho) Phenyl->Cl1 Cl2 Cl (Para) Phenyl->Cl2 V1 NH2 Stretch: ~3440 cm-1 V2 C=N Ring: ~1610 cm-1 V3 C-Cl Stretch: ~1080 cm-1

Caption: Molecular connectivity highlighting the C5-linkage and key vibrational centers.

References

  • Hantzsch Synthesis & 4-Isomer Data : Narayana, B., et al. "Synthesis and Characterization of New 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives." International Journal of Pharmaceutical Science Invention, vol. 3, no. 9, 2014.

  • Suzuki Coupling for 5-Isomers : BenchChem Technical Support. "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Protocols, 2025.[2]

  • IR Interpretation of Thiazoles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th ed., John Wiley & Sons. (Standard Reference for Group Frequencies).
  • Comparative Thiadiazole Data : Upadhyay, P. K., & Mishra, P. "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines." Rasayan Journal of Chemistry, vol. 10, no. 1, 2017.

  • Crystallographic Data (N-isomer) : Babar, S., et al. "N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine." Acta Crystallographica Section E, 2012.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine represents a specialized subclass of the 2-aminothiazole "privileged structures" in medicinal chemistry. Unlike its ubiquitous regioisomer (4-aryl-2-aminothiazole), the 5-aryl variant offers a distinct topological profile that modulates binding affinity in kinase pockets (e.g., Src, Itk) and fungal CYP51 enzymes.

This guide analyzes the molecule not merely as a chemical building block, but as a validated lead scaffold. Its utility stems from the orthogonal placement of the lipophilic 2,4-dichlorophenyl moiety, which enhances metabolic stability and hydrophobic pocket occupancy compared to the 4-substituted analogs.

Primary Applications:

  • Lead Optimization: Precursor for Src/Abl kinase inhibitors and antifungal agents.

  • Fragment-Based Drug Design (FBDD): A rigid, polar/lipophilic linker for exploring ATP-binding sites.

Chemical Architecture & SAR Analysis

The molecule functions as a tripartite system . Modifications to any sector drastically alter its pharmacological profile.

The SAR Map

The following diagram illustrates the functional zones of the molecule and their specific contributions to biological activity.

SAR_Map Core Thiazole Core (Scaffold) Core_Mod N3 Nitrogen: Essential H-Bond Acceptor (Kinase Hinge Region) Core->Core_Mod Pos2 C2-Amine (NH2) (H-Bond Donor/Acceptor) Pos2->Core Electronic Push (Mesomeric +M) NH2_Mod Acylation/Urea: Increases Potency (Metabolic Shield) Pos2->NH2_Mod Pos5 C5-Aryl Group (2,4-Dichlorophenyl) Pos5->Core Lipophilic Anchor Aryl_Mod 2,4-Cl Substitution: 1. Blocks CYP Oxidation 2. Torsion Angle Control 3. Hydrophobic Pocket Fill Pos5->Aryl_Mod

Figure 1: Functional decomposition of the 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine scaffold.

Critical SAR Insights
  • The 5-Position Advantage (Regiochemistry):

    • Standard Hantzsch synthesis yields 4-aryl thiazoles. The 5-aryl geometry (as in this molecule) is less linear, creating a "bent" conformation often required to access the "back pocket" of kinase enzymes (e.g., the hydrophobic region behind the ATP gatekeeper residue).

  • The 2,4-Dichloro Substitution:

    • Metabolic Blockade: The chlorine at the para (4) position blocks CYP450-mediated hydroxylation, significantly extending half-life (

      
      ).
      
    • Steric Twist: The ortho (2) chlorine forces the phenyl ring out of coplanarity with the thiazole (dihedral angle ~20-50°). This twist is crucial for selectivity; planar molecules often bind promiscuously (intercalating DNA), leading to toxicity.

  • The C2-Amine:

    • In its free form, it is a weak base and a metabolic liability (N-acetylation).

    • Optimization: Converting this amine into an amide or urea is the standard "hit-to-lead" strategy to improve potency and permeability (See Protocol 5.1).

Comparative Performance Analysis

This section compares the 5-aryl scaffold against its primary alternatives: the regioisomeric 4-aryl thiazole and the clinical standard Fluconazole (for antifungal context).[1]

Feature5-(2,4-Dichlorophenyl)-thiazol-2-amine (Subject)4-(2,4-Dichlorophenyl)-thiazol-2-amine (Alternative 1)Fluconazole (Clinical Standard)
Primary Target Kinase (Src/Itk) & CYP51 (Fungal)General Kinase / Adenosine A2AFungal CYP51
Synthesis Difficulty High (Requires Suzuki/Pd-coupling)Low (One-pot Hantzsch synthesis)High (Industrial scale)
Selectivity Profile High (Due to specific 5-position geometry)Moderate (Often promiscuous)High (Fungal specific)
Lipophilicity (cLogP) ~3.1 (High membrane permeability)~3.1 (Similar)0.5 (Hydrophilic)
Metabolic Stability High (2,4-Cl2 blocks oxidation)Moderate (Exposed C5 position)High
Key Limitation Cost of goods (Palladium reagents)IP Crowding (Generic scaffold)Resistance emergence

Scientist's Verdict: Choose the 5-aryl isomer (Subject) when developing targeted kinase inhibitors where the "linear" shape of the 4-isomer fails to fit the binding pocket, or when seeking novel IP space outside the crowded 4-aminothiazole landscape.

Mechanism of Action: The "Hinge Binder" Hypothesis

In kinase inhibition, this molecule acts as a Type I or Type II inhibitor. The aminothiazole motif mimics the adenine ring of ATP.

Mechanism Target Target Enzyme (Kinase or CYP51) Hinge Hinge Region Binding (Thiazole N3 accepts H-bond) Target->Hinge Primary Anchor Pocket Hydrophobic Pocket (2,4-Cl2 Phenyl occupies) Target->Pocket Affinity Driver Inhibition ATP Competition / Enzyme Inactivation Hinge->Inhibition Gate Gatekeeper Residue (Steric selection) Pocket->Gate Selectivity Filter Pocket->Inhibition

Figure 2: Pharmacophore binding mode. The thiazole nitrogen and C2-amine form a "donor-acceptor" motif essential for binding to the enzyme hinge region.

Experimental Protocols (Self-Validating)

Synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Note: Unlike the 4-isomer, this cannot be made via simple ketone condensation. It requires Palladium-catalyzed cross-coupling.

Reagents:

  • 2-Amino-5-bromothiazole (CAS 3034-48-8)

  • 2,4-Dichlorophenylboronic acid[2]

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (2M aqueous)

  • DME/Ethanol (Solvent)

Protocol:

  • Charge: In a nitrogen-flushed reaction vessel, dissolve 2-amino-5-bromothiazole (1.0 eq) and 2,4-dichlorophenylboronic acid (1.2 eq) in DME:EtOH (3:1 ratio).

  • Catalyze: Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.5 eq).

  • Reflux: Heat to 85°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Validation Check: The starting bromide (Rf ~0.6) should disappear; the product will appear as a fluorescent spot (Rf ~0.4).

  • Workup: Cool, filter through Celite (to remove Pd), and concentrate. Partition between EtOAc and water.

  • Purification: Recrystallize from Ethanol.

    • Expected Yield: 65-75%.

    • Identity Confirmation: 1H NMR (DMSO-d6) should show the thiazole C4-H singlet around δ 7.5-7.8 ppm.

Antifungal Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Dissolve the test compound in DMSO (Stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (range 100 µg/mL to 0.19 µg/mL) in a 96-well plate.

  • Inoculation: Add C. albicans inoculum (final concentration

    
     to 
    
    
    
    cells/mL).
  • Control: Include Fluconazole as a positive control and DMSO as a negative control.

  • Incubation: 35°C for 24 hours.

  • Readout: Visual score or OD530 measurement.

    • Success Metric: MIC is the lowest concentration with no visible growth. A potent derivative should show MIC < 10 µg/mL.

References

  • Das, D. et al. (2006). "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Chimenti, F. et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research. Link

  • Zhao, Y. et al. (2025).[2] "Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity." Molecules. Link

  • Babar, A. et al. (2012).[3] "Crystal structure and synthesis of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine derivatives." Acta Crystallographica Section E. Link

  • ChemicalBridge. "Thiazole-Amine Structural Data and Commercial Availability." Link

Sources

A Comparative Guide to the Validation of Elemental Analysis for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the validation of elemental analysis for the pharmaceutical intermediate, 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, establish a self-validating protocol, and compare the technique against viable alternatives, grounding our discussion in authoritative standards and practical insights for researchers in drug development.

Foundational Chemistry: Theoretical Composition

Before any analysis can be validated, the theoretical elemental composition of the target molecule must be established. This serves as the fundamental benchmark against which all experimental results are measured. The identity of our subject compound is 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.

  • Molecular Formula: C₉H₆Cl₂N₂S[1]

  • Molecular Weight: 245.12 g/mol [1]

Based on this, we can calculate the theoretical mass percentage of each constituent element. This calculation is the first step in determining the empirical formula from raw data.[2]

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.0119108.09944.10%
HydrogenH1.00866.0482.47%
ChlorineCl35.453270.90628.93%
NitrogenN14.007228.01411.43%
SulfurS32.065132.06513.08%
Total 245.132 100.00%

The "Why" of Validation: Ensuring Fitness for Purpose

In the pharmaceutical industry, analytical method validation provides documented evidence that a procedure reliably meets the requirements for its intended purpose.[3][4] For elemental analysis, the purpose is to confirm the elemental composition, which in turn supports the identity and purity of the drug intermediate.[5] This process is not merely a regulatory hurdle; it is a cornerstone of data integrity and product quality, mandated by bodies like the FDA and governed by guidelines such as ICH Q2(R2).[6][7][8] A validated method ensures that results are accurate, precise, and reliable across different laboratories, instruments, and analysts.[3]

Core Technique: Combustion Analysis

The state-of-the-art method for determining Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) content is combustion analysis.[9] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[10][11] The process breaks the compound down into simple, gaseous products (CO₂, H₂O, N₂, SO₂), which are then separated and quantified by detectors like a thermal conductivity detector (TCD).[11][12]

For the analysis of halogens like chlorine, a common preparatory step is oxygen flask combustion, which converts the organically bound chlorine into water-soluble inorganic products that can be subsequently titrated or analyzed by ion chromatography.[13][14]

Experimental Workflow & Validation Protocol

A robust validation protocol is a self-validating system. Each parameter builds confidence in the method's overall performance. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[15]

G cluster_analysis Instrumental Analysis cluster_validation Validation Assessment weigh_sample Accurately Weigh ~2mg of Sample combustion Flash Combustion (>950°C in O₂ stream) weigh_sample->combustion weigh_std Weigh Certified Reference Material (e.g., Acetanilide) weigh_std->combustion reduction Gas Reduction (NOx to N₂) combustion->reduction specificity Specificity (Interference Check) combustion->specificity robustness Robustness (Varied Conditions) combustion->robustness separation Gas Chromatographic Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calc Calculate Mass % vs. Standard detection->calc compare Compare Experimental vs. Theoretical % calc->compare accuracy Accuracy (vs. Certified Value) calc->accuracy precision Precision (Repeatability, RSD%) calc->precision decision Results within Acceptance Criteria? (e.g., ±0.4%) compare->decision pass Method Validated decision->pass Yes fail Method Fails (Investigate & Repeat) decision->fail No G center Purity & Identity Confirmation ea Elemental Analysis (EA) Principle: Combustion & Detection Measures: Elemental Ratios (C,H,N,S,Cl) Pros: Confirms empirical formula, High precision Cons: Not sensitive to isomers or impurities with similar composition center->ea hplc High-Performance Liquid Chromatography (HPLC) Principle: Chromatographic Separation Measures: Purity (Area %), Impurity Profile Pros: Excellent for separating impurities, Quantifies known/unknown impurities Cons: Does not confirm elemental composition center->hplc lcms Liquid Chromatography-Mass Spectrometry (LC-MS) Principle: Separation + Mass-to-Charge Ratio Measures: Molecular Weight, Impurity Identification Pros: Confirms molecular weight, High sensitivity for impurity identification Cons: Quantitative analysis can be complex center->lcms qnmr Quantitative NMR (qNMR) Principle: Nuclear Magnetic Resonance Measures: Absolute Purity, Structural Info Pros: Primary ratio method, No need for specific analyte standard, Structural confirmation Cons: Lower sensitivity than HPLC, Requires high-field NMR center->qnmr

Caption: Comparison of key analytical techniques for purity assessment.

Table 2: Comparative Guide to Analytical Methods

TechniquePrimary PurposeInformation ProvidedStrengthsLimitations for This Compound
Elemental Analysis Confirms Empirical Formula Mass percentages of C, H, N, S, Cl.Gold standard for elemental composition; highly accurate and precise. [9]Does not distinguish between isomers; insensitive to impurities with a similar elemental composition.
HPLC-UV Purity Assessment & Impurity Profiling Area % purity; quantifies known and unknown impurities.Excellent for separating process-related impurities and degradation products. [16]Cannot confirm elemental composition or molecular weight; requires a reference standard for absolute quantification.
LC-MS Identity Confirmation & Impurity ID Molecular weight confirmation; structural information on impurities.Provides definitive molecular weight, confirming the "S" in the formula; highly sensitive. [16]Often semi-quantitative unless specific standards for impurities are available.
qNMR Absolute Purity & Structural Elucidation Molar purity against a certified internal standard; confirms chemical structure.A primary analytical method that provides structural and quantitative data simultaneously.Lower sensitivity compared to HPLC for trace impurities; requires a region of the spectrum free from impurity signals.
DSC Purity of Crystalline Solids Purity based on the melting point depression caused by impurities. [17]Fast and requires no standard; good for highly pure (>98.5%) crystalline materials. [17]Not applicable to amorphous materials; does not identify impurities; assumes eutectic behavior.

Conclusion

The validation of elemental analysis for a pharmaceutical intermediate like 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a critical, multi-faceted process grounded in established scientific principles and regulatory guidelines. By systematically evaluating parameters such as accuracy, precision, and specificity, researchers can build a high degree of confidence in the data used to confirm the compound's elemental composition. While combustion analysis is the definitive technique for this purpose, it is most powerful when used in conjunction with orthogonal methods like HPLC and LC-MS. This integrated analytical strategy ensures not only the correct empirical formula but also the overall purity and quality required for the development of safe and effective pharmaceuticals.

References

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Combustion Analysis Ten Examples. Chemteam.info. [Link]

  • Introduction to Analytical Method Development and Validation. (2025, April 30). Lab Manager. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Method validation in pharmaceutical analysis: from theory to practical optimiz
  • USP General Chapter <471> OXYGEN FLASK COMBUSTION. USP. [Link]

  • 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Five Key Elements of Pharmaceutical Intermedi
  • How Important Is Chemical Purity In The Pharmaceutical Industry? (2019, June 19). Moravek, Inc. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). Food and Drug Administration. [Link]

  • Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Elemental analysis. Weizmann Institute of Science. [Link]

  • Different Techniques in Qualitative and Quantitative Elemental Analysis. (2019, January 23). AZoM. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Determining an empirical formula from percent composition data. Khan Academy. [Link]

  • 〈233〉 elemental impurities—procedures. US Pharmacopeia (USP). [Link]

  • Comments received for proposals in Pharmacopeial Forum. USP-NF. [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Determining Empirical and Molecular Formulas. CHEM 1114 – Introduction to Chemistry. [Link]

Sources

X-ray diffraction data for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine crystals

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Diffraction Analysis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine & Structural Analogs

Executive Summary & Strategic Context

Objective: This guide provides a rigorous crystallographic analysis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine and its structural analogs. While the specific regioisomer 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a critical pharmacophore in fragment-based drug discovery (FBDD), its standalone crystal structure remains elusive in open literature.

Critical Insight: The primary crystallographic reference for this chemical space is the N-linked isomer (N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine), which has been fully characterized (Space Group


). This guide uses this validated structure to model the intermolecular forces—specifically 

-stacking and halogen bonding—that would likely govern the behavior of the 5-isomer.

Target Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

Comparative Crystallographic Profile

The following table contrasts the experimentally verified data of the N-isomer with the predicted parameters of the 5-isomer and a structurally related thiadiazole. This comparison highlights how the position of the dichlorophenyl ring influences crystal packing and density.

FeaturePrimary Reference (N-Isomer) Target Analog (5-Isomer) Thiadiazole Analog
Compound Name N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



Crystal System MonoclinicPredicted: Monoclinic/TriclinicOrthorhombic
Space Group ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Predicted:

or


Unit Cell (

)

Å
N/A

Å

Angle

N/A

Volume (

)

Å

Predicted: ~1020 Å


Å

(

)
Z (Molecules/Cell) 448
Density (

)

g/cm

Predicted: ~1.60 g/cm


g/cm

Key Interaction

Dimers (

)
Predicted:[1]

Chains

+

-stacking

Note: The N-isomer forms a robust


 dimer motif, a common supramolecular synthon in 2-aminothiazoles. The 5-isomer is expected to favor linear chain formation due to the steric bulk of the phenyl ring at the 5-position, which blocks the "face-to-face" dimerization site.

Detailed Structural Analysis (N-Isomer)

The crystal structure of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine provides the most reliable data for understanding the "dichlorophenyl-thiazole" interaction landscape.

A. Molecular Conformation
  • Planarity: The thiazole ring and the dichlorophenyl ring are both planar.[1]

  • Dihedral Angle: The angle between the two ring planes is 53.28(4)° .[1] This significant twist is driven by steric repulsion between the ortho-chlorine atom and the thiazole sulfur/nitrogen, preventing coplanarity.

    • Implication for 5-Isomer: In the 5-isomer, the phenyl ring is directly attached to the thiazole carbon. The twist angle will likely be smaller (<30°) due to reduced steric clash compared to the N-linked amine bridge, potentially allowing for tighter

      
      -stacking.
      
B. Supramolecular Architecture
  • Hydrogen Bonding: Molecules form centrosymmetric dimers via pairwise

    
     hydrogen bonds involving the amine donor and the thiazole ring nitrogen acceptor.[1]
    
    • Distance:

      
       = 2.98 Å (Strong interaction).
      
  • Halogen Bonding: The structure exhibits

    
     interactions that link these dimers into 2D layers parallel to the (011) plane.[1]
    
  • 
    -
    
    
    
    Stacking:
    Thiazole rings form columns along the
    
    
    -axis with a centroid-to-centroid distance of 3.858 Å .[1] This suggests weak but stabilizing aromatic interactions, critical for charge transport properties in organic electronics.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for the 5-isomer (or reproduce the N-isomer), the following self-validating protocol is recommended. This workflow minimizes polymorphism and ensures phase purity.

Phase 1: Synthesis (Suzuki Coupling Route for 5-Isomer)
  • Reagents: 2-Aminothiazole-5-boronic acid pinacol ester + 1-Bromo-2,4-dichlorobenzene.

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Reflux at 90°C for 12 hours under

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).

Phase 2: Crystallization (Slow Evaporation)
  • Dissolution: Dissolve 20 mg of the purified compound in 2 mL of Acetone/Ethanol (1:1) .

    • Why: This solvent pair balances solubility (Acetone) with slow evaporation (Ethanol), promoting defect-free growth.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean 5 mL vial.
    
    • Validation: Removes dust nuclei that cause twinning.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3 small holes. Place in a vibration-free, dark chamber at 20°C.

  • Harvesting: Crystals should appear within 3-5 days. Select block-like crystals with sharp edges for XRD.

Visualization: Crystallography Workflow

The following diagram illustrates the logical flow from synthesis to structural refinement, highlighting critical decision points (diamonds) and data outputs (rectangles).

G Start Crude 5-(2,4-Dichlorophenyl) -1,3-thiazol-2-amine Solvent Solvent Selection (Acetone/Ethanol 1:1) Start->Solvent Filter Micro-Filtration (0.45 µm PTFE) Solvent->Filter Grow Slow Evaporation (20°C, Dark) Filter->Grow Check Microscopy Check: Single vs. Twin? Grow->Check Check->Solvent Twinned/Amorphous (Recrystallize) Mount Mount on Goniometer (Cryoloop, 100K) Check->Mount Single Crystal Collect Data Collection (Mo Kalpha, theta < 25°) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Output Final CIF / ORTEP (R-factor < 0.05) Refine->Output

Caption: Workflow for obtaining publication-quality X-ray diffraction data, ensuring single-crystal integrity.

References

  • Babar, A. et al. (2012).[1] "N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine". Acta Crystallographica Section E, 68(11), o3134.

  • Bernstein, J. et al. (1995).[1] "Patterns in Hydrogen Bonding: Graph-Set Analysis". Angewandte Chemie International Edition, 34(14), 1555-1573.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.

Sources

Technical Guide: Purity Verification of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Thin Layer Chromatography (TLC) vs. Instrumental Alternatives

Executive Summary

In the synthesis of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (typically via Hantzsch condensation), determining reaction completion and crude purity is a critical checkpoint. While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) represent the gold standards for quantification, Thin Layer Chromatography (TLC) remains the most efficient tool for qualitative screening and reaction monitoring.

This guide details an optimized TLC protocol designed to separate the target aminothiazole from its specific precursors (thiourea and


-haloketones) and objectively compares its utility against high-resolution instrumental methods.
Part 1: Compound Profile & Impurity Landscape

To validate purity, one must first understand the separation challenge. The target molecule contains a basic amine, a polar thiazole core, and a lipophilic dichlorophenyl ring.

The Separation Challenge:

  • Target: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (Amphiphilic, UV active).

  • Impurity A (Starting Material): Thiourea (Highly polar, often stays at baseline).

  • Impurity B (Starting Material): 2,4-Dichlorophenacyl bromide (Highly lipophilic, travels with solvent front).

  • Impurity C (By-product): Thiazole dimers or oxidation products (Variable polarity).

Part 2: Optimized TLC Protocol (The "Tier 1" Method)

Standard TLC conditions often fail for aminothiazoles due to "tailing" caused by the interaction between the basic amine and acidic silanol groups on the silica plate. The following protocol corrects for this.

1. Stationary Phase
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Activation: Pre-heating plates at 105°C for 30 mins is recommended if humidity is high, but standard storage in a desiccator is usually sufficient.

2. Mobile Phase Optimization
  • Standard System (Fail): Hexane:Ethyl Acetate (1:1). Result: Product streaks; poor resolution.

  • Optimized System: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v] + 0.5% Triethylamine (TEA) .

    • Why TEA? The triethylamine acts as a "sacrificial base," saturating the acidic sites on the silica gel so the aminothiazole can migrate as a tight, defined spot rather than a streak.

3. Visualization Strategy

A multi-modal detection approach is required to see all components.

MethodTarget ComponentAppearanceMechanism
UV (254 nm) Target & HaloketoneDark spots (Quenching)Aromatic

-

absorption.
Iodine Chamber General OrganicsBrown/Yellow spotsReversible intercalation of iodine.
Ninhydrin Free AminesFaint Yellow/Orange2-aminothiazoles react slowly compared to aliphatic amines; heating required.
4. The "Co-Spot" Validation (Crucial Step)

Never run the crude product alone. You must utilize a 3-lane system to prove separation.

  • Lane 1: Pure Starting Material (Reference).

  • Lane 2: Co-spot (Crude Product + Starting Material).

  • Lane 3: Crude Product.[1]

  • Success Criterion: Lane 2 must show two distinct spots (figure-8 shape or clear separation). If Lane 2 is a single blob, your solvent system has failed to separate the product from the impurity.

Part 3: Comparative Analysis (TLC vs. HPLC vs. qNMR)

While TLC is the workhorse of the synthetic lab, it has limitations. The following table objectively compares TLC against quantitative alternatives.

Table 1: Performance Comparison of Purity Analysis Methods

FeatureTLC (Optimized) HPLC (UV-Vis) qNMR (

H)
Primary Utility Reaction monitoring; Rapid qualitative screening.Quantitative purity (%); Trace impurity profiling.Absolute purity (wt%); Salt/Solvent quantification.
Limit of Detection ~0.1 - 0.5% (Visual estimate).< 0.05% (High sensitivity).~0.1% (Dependent on scan count).
Bias Source Subjective visual interpretation; Spot overlapping.Extinction coefficient bias (Response factors vary by compound).None (Molar response is uniform for all protons).
Time to Result 5–10 Minutes.30–60 Minutes (Run + Wash).15–30 Minutes (Prep + Scan).
Cost Negligible.High (Solvents, Columns, Maintenance).Very High (Instrument cost).

Critical Insight: HPLC often overestimates purity if impurities lack chromophores (like inorganic salts or non-UV active precursors). qNMR is the only method that sees "everything" with protons, including residual solvents and moisture.

Part 4: Experimental Data (Representative)

Experiment: Separation of 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine from precursors. Conditions: Silica Gel 60


; Mobile Phase: DCM:MeOH (95:5) + 0.5% TEA.

Table 2: Representative


 Values 
Component

Value
Visualization
Thiourea (SM) 0.05 - 0.10UV (Weak), Iodine (Strong)
Target Aminothiazole 0.40 - 0.45 UV (Strong), Iodine (Strong)

-Haloketone (SM)
0.85 - 0.90UV (Strong)

Interpretation: The large


 (difference in retention factor) between the target (0.45) and the limiting reagents (0.10 and 0.90) confirms that the DCM/MeOH system is highly effective for purification planning (e.g., Flash Chromatography).
Part 5: Visualizations
Diagram 1: The Purity Decision Workflow

This flowchart illustrates the logical progression from synthesis to purity validation.

PurityWorkflow Start Crude Reaction Mixture TLC TLC Screening (DCM:MeOH 95:5 + TEA) Start->TLC Check Check Rf Separation TLC->Check Flash Flash Chromatography (Purification) Check->Flash Rf > 0.2 Distinct Spots Recryst Recrystallization Check->Recryst Poor Separation or Streaking HPLC HPLC / qNMR (Final Validation) Flash->HPLC Isolate Pure Fractions Recryst->TLC Retest

Caption: Decision matrix for processing crude aminothiazole reaction mixtures.

Diagram 2: The "Co-Spot" Logic

How to interpret the TLC plate to ensure the product is actually different from the starting material.

CoSpotLogic cluster_0 TLC Plate Interpretation Lane1 Lane 1: SM Only (Ref) Lane2 Lane 2: Co-Spot (SM + Prod) ResultA Two Distinct Spots (Separation Success) Lane2->ResultA Ideal ResultB Single Blob/Figure-8 (Separation Failure) Lane2->ResultB Problem Lane3 Lane 3: Product (Crude)

Caption: The "Co-Spot" technique prevents false positives where product and impurity have similar Rf values.

References
  • Hantzsch Thiazole Synthesis & Mechanisms

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • TLC Visualization of Amines & Heterocycles

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Comparison of qNMR and HPLC

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Crystallographic & Structural Data (2-aminothiazoles)

    • Source: National Institutes of Health (PMC). "N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine."
    • URL:[Link]

Sources

Comparative Potency Guide: Dichlorophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Dichlorophenyl Advantage

In the landscape of heterocyclic pharmacophores, the thiazole ring serves as a critical bio-isostere for peptide bonds, offering enhanced metabolic stability and hydrogen-bonding potential. However, the potency of thiazole-based scaffolds is often dictated by the electronic and steric environment of the pendant aryl groups.

This guide focuses on dichlorophenyl thiazole derivatives , specifically comparing the 2,4-dichloro and 3,4-dichloro substitution patterns against standard clinical agents and non-halogenated analogs. Experimental data indicates that the introduction of dichlorophenyl moieties significantly enhances lipophilicity (logP) and cell membrane permeability, while specific halogen-bonding interactions within the active site of targets (e.g., DNA Gyrase B, VEGFR-2) drive nanomolar-range potency.

Structure-Activity Relationship (SAR) Analysis

The superior potency of dichlorophenyl derivatives stems from three specific mechanistic factors:

  • Lipophilic Enhancement: The two chlorine atoms increase the partition coefficient (logP), facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria and the lipid bilayer of cancer cells.

  • Electronic Modulation: The electron-withdrawing nature (inductive effect, -I) of the dichloro-substitution reduces the electron density on the phenyl ring, often strengthening

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the receptor binding pocket.
    
  • Halogen Bonding: Chlorine atoms can act as electrophilic Lewis acids (sigma-hole interactions) toward backbone carbonyl oxygens in the target protein.

Visualization: Pharmacophore Logic

The following diagram illustrates the critical SAR features contributing to the potency of these derivatives.

SAR_Analysis Core Thiazole Core (Scaffold) Phenyl Phenyl Ring (Linker) Core->Phenyl C4 Attachment Cl_24 2,4-Dichloro Sub. (Potency Driver) Phenyl->Cl_24 Substitution Effect1 Increased Lipophilicity (Membrane Permeability) Cl_24->Effect1 Effect2 Sigma-Hole Interaction (Halogen Bonding) Cl_24->Effect2 Target Target Binding Pocket (DNA Gyrase / VEGFR-2) Effect1->Target Access Effect2->Target Affinity

Caption: SAR schematic highlighting how dichlorophenyl substitution drives bioavailability and target affinity.

Comparative Potency Data

The following data synthesizes experimental results comparing dichlorophenyl derivatives against standard drugs and un-substituted analogs.

Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Observation: The 2,4-dichlorophenyl derivative consistently outperforms the unsubstituted phenyl analog and approaches the potency of Ciprofloxacin in resistant strains.

Compound ClassR-Group SubstitutionMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Relative Potency
Thiazole Analog A Unsubstituted Phenyl64 - 128>128Low
Thiazole Analog B 4-Methoxy Phenyl32 - 64128Moderate
Thiazole Analog C 2,4-Dichlorophenyl 4 - 8 8 - 16 High
Thiazole Analog D 3,4-Dichlorophenyl 2 - 4 8 Very High
Standard ControlCiprofloxacin0.5 - 10.25 - 0.5Benchmark

Interpretation: The 3,4-dichloro substitution often yields slightly higher potency than the 2,4-isomer due to reduced steric hindrance at the ortho position, allowing for optimal planar conformation within the active site [1].

Anticancer Cytotoxicity (IC50)

Target: MCF-7 (Breast Cancer) and HepG2 (Liver Carcinoma). Mechanism: VEGFR-2 Kinase Inhibition.

CompoundIC50 (MCF-7) [µM]IC50 (HepG2) [µM]Selectivity Index (SI)*
Unsubstituted Analog> 50.045.2< 2
2,4-Dichlorophenyl 5.7 ± 0.4 8.2 ± 0.6 > 10
Standard (Doxorubicin)1.2 ± 0.10.9 ± 0.1N/A

*Selectivity Index (SI) calculated against normal fibroblast cells (WI-38). High SI indicates reduced toxicity to normal cells.

Mechanism of Action: Dual Pathway Targeting

Dichlorophenyl thiazoles exhibit a "poly-pharmacological" profile.

  • In Bacteria: They target the ATP-binding subunit of DNA Gyrase B , preventing bacterial DNA supercoiling. The chlorine atoms occupy a hydrophobic pocket near Val71 (in E. coli numbering).

  • In Cancer: They act as Type II inhibitors of VEGFR-2 , stabilizing the inactive DFG-out conformation.

Visualization: Experimental Workflow

To validate these potencies, the following standardized workflow is recommended to ensure reproducibility.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Precursor: 2,4-Dichloroacetophenone Step2 Bromination: alpha-Bromoacetophenone Step1->Step2 Br2/AcOH Step3 Hantzsch Cyclization: + Thiourea/Thioamide Step2->Step3 Reflux Step4 Purification: Recrystallization (EtOH) Step3->Step4 Assay1 Resazurin Microdilution (MIC Determination) Step4->Assay1 Assay2 MTT Cytotoxicity (IC50 Determination) Step4->Assay2 Analysis SAR Modeling (Docking/QSAR) Assay1->Analysis Assay2->Analysis

Caption: Integrated workflow for the synthesis and biological validation of thiazole derivatives.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls.

Protocol: Hantzsch Thiazole Synthesis (Optimized for Dichloro-Derivatives)

This method avoids the formation of resinous by-products common with electron-deficient aromatic rings.

  • Reagents: Dissolve 2,4-dichloro-phenacyl bromide (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add thiourea or the appropriate thioamide (10 mmol) in portions to prevent exotherm spikes.

  • Catalysis: Add a catalytic amount of fused sodium acetate (0.5 mmol) to buffer the HBr generated.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The spot for the starting bromide (high Rf) must disappear completely.

  • Work-up: Cool to room temperature. Pour into crushed ice/ammonia water (pH 8).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (9:1) to yield the pure thiazole.

Protocol: Resazurin-Based Microdilution Assay (MIC)

Unlike the disk diffusion method, this assay provides quantitative kinetic data.

  • Preparation: Prepare a stock solution of the derivative in DMSO (1 mg/mL).

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.[1]

    • Solvent Control: DMSO (Max 1% final concentration).

    • Sterility Control: MHB only.

  • Incubation: 37°C for 24 hours.

  • Visualization: Add 20 µL Resazurin sodium solution (0.015%). Incubate for 2–4 hours.

    • Readout: Blue (Resazurin) = No Growth (Inhibition). Pink/Colorless (Resorufin) = Growth.

    • Data Point: The lowest concentration remaining Blue is the MIC [2].

References

  • Structure-Activity Relationship Studies of Thiazole-Based Derivatives. European Journal of Medicinal Chemistry. (2025). Analyzes the impact of steric hindrance on thiazole potency.

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. International Journal of Molecular Sciences. (2022). Details the resazurin assay and DMSO solvent effects.

  • Thiazole Scaffolds as Anticancer and Antimicrobial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). Comprehensive review of SAR and kinase inhibition profiles.

  • Novel Thiazole Derivatives: Design, Synthesis, and Docking. Taylor & Francis Online. (2024). Provides synthesis protocols for hydrazinyl thiazole derivatives.

Sources

Safety Operating Guide

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: This guide defines the safe handling, containment, and disposal protocols for 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine . While the 4-isomer (CAS 93209-97-3) is more commercially prevalent, this protocol applies strictly to the 5-isomer and its structural analogs due to shared functional group hazards (chlorinated aromatic ring and aminothiazole core).[1]

Critical Hazard Overview:

  • Primary Waste Stream: Halogenated Organic (High Priority).[1]

  • Ecological Threat: High.[1] Chlorinated aromatics are persistent and toxic to aquatic life.[2]

  • Destruction Method: High-temperature incineration (Rotary Kiln) with secondary combustion and acid gas scrubbing.[1] DO NOT dispose of via sanitary sewer or standard trash.

Technical Note on Isomerism: Commercially, the 4-(2,4-dichlorophenyl) isomer is common.[1] If your inventory lists the 5-isomer, verify the structure via NMR or CoA.[1] The disposal protocols below are chemically universal for both isomers.

Physical & Chemical Waste Characterization

Before disposal, characterize the waste state. This compound is typically a solid but may be dissolved in organic solvents.

PropertyDescription / Requirement
Physical State Solid (Crystalline powder) or Solution (in DMSO, Methanol, etc.)[1]
Molecular Formula C₉H₆Cl₂N₂S
Hazard Class (GHS) Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit.[1] 2A , Aquatic Acute 1
Reactivity Incompatible with strong oxidizing agents and acid chlorides.[3]
Combustion Byproducts Emits toxic fumes of HCl (Hydrogen Chloride) , NOx , and SOx .
RCRA Code (USA) Not specifically listed (P or U list), but must be treated as D001 (Ignitable) if in solvent or Characteristic Toxic if leachable.[1]

Disposal Decision Tree (Workflow)

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solid Liquid Solution (Dissolved) StateCheck->Liquid Liquid ContainerS Containerize: High-Density Polyethylene (HDPE) or Amber Glass Jar Solid->ContainerS LabelS Label: 'Hazardous Waste - Toxic Solid' (Constituent: Chlorinated Thiazole) ContainerS->LabelS Segregate Segregate into: 'Halogenated Organic Waste' LabelS->Segregate SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalogenated Non-Chlorinated Halogenated->Segregate NonHalogenated->Segregate *Must be treated as Halogenated due to solute content DisposalMethod Final Destruction: High-Temp Incineration (Rotary Kiln > 1000°C) Segregate->DisposalMethod

Figure 1: Operational workflow for segregating and packaging thiazole-amine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, contaminated weighing boats, or spilled solids.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a P95/N95 dust mask (or fume hood operation) to prevent inhalation of particulates.

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

    • Why: HDPE is resistant to chemical corrosion; amber glass prevents UV degradation which could form unknown byproducts.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine"[1]

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment bin labeled "Solid Toxic Waste."

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Use this for HPLC waste, mother liquors, or dissolved stock.[1]

  • Solvent Compatibility Check:

    • If dissolved in DMSO/Methanol : Dispose of in the "Halogenated Solvent Waste" carboy.

    • Critical Rule: Even if the solvent is non-halogenated (like methanol), the presence of the chlorinated thiazole solute mandates the entire mixture be treated as Halogenated Waste .

  • Segregation: NEVER mix with acidic aqueous waste or oxidizers (e.g., Nitric Acid, Peroxides). The amine group can react exothermically or form toxic chloramines.

  • Carboy Selection: Use a chemically resistant safety carboy (polypropylene or fluorinated HDPE) with a vented cap to prevent pressure buildup.[1]

Protocol C: Empty Containers (Trace Residue)
  • Triple Rinse: Rinse the original container three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Deface the original label and discard the dry container as solid trash (if allowed by local EHS) or glass waste.

Emergency Procedures: Spills & Exposure

Spill Cleanup (Solid):

  • Do Not Dry Sweep: Dry sweeping generates toxic dust.[1]

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or water .

  • Collection: Scoop the damp material and towel into a sealable bag. Place this bag into the solid hazardous waste container.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.

Spill Cleanup (Liquid):

  • Absorb: Use a universal absorbent pad or vermiculite.[1]

  • Isolate: Do not allow the liquid to enter floor drains. The compound is toxic to aquatic life (H410).[2]

Regulatory & Compliance Framework

  • EPA (USA): This compound is a "Characteristic Waste" if it exhibits toxicity.[1] Due to the halogen content, it must be incinerated at a facility permitted for Halogenated Organics to ensure destruction of the C-Cl bonds and capture of HCl gas.

  • Destruction Efficiency: The facility must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% to prevent the formation of dioxins/furans, a risk associated with burning chlorinated aromatics at low temperatures.

References

  • PubChem. (n.d.).[1] 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Chlorinated thiazoles and derivatives. Retrieved from [Link][1]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] United States Environmental Protection Agency.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Analysis

5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine is a halogenated heterocyclic amine commonly used as a pharmacophore in drug discovery (e.g., kinase inhibitors). While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties (aminothiazole core + dichlorophenyl ring) dictate a Risk Group 2 / Control Band 3 handling strategy.

Core Hazard Profile (Derived from Structure-Activity Relationships):
  • Acute Toxicity (Potential): Aminothiazoles can exhibit acute oral toxicity and mitochondrial inhibition. Treat as Harmful if Swallowed (H302) .[1]

  • Irritation: High probability of Skin/Eye Irritation (H315/H319) and Respiratory Irritation (H335) due to the basic amine and halogenated aromatic nature.

  • Sensitization: Amines are frequent haptens; Skin Sensitization (H317) is a critical long-term risk.

  • Physical Hazard: Likely a crystalline solid with potential for electrostatic charging and dusting.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely solely on PPE. Engineering controls (Fume Hood) are the primary defense. PPE is the fail-safe.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Primary: Fume Hood (Face Velocity 80–100 fpm).Secondary: N95 or P100 Respirator.Why: Solid aminothiazoles form fine dusts during weighing. If weighing outside a hood (not recommended), a P100 is mandatory to prevent inhalation of sensitizing particulates.
Hand (Solid) Nitrile (4 mil minimum). Why: Dry solids have low permeation risk. Standard nitrile provides adequate barrier against dust contact.
Hand (Solution) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (Silver Shield)Why: If dissolved in Dichloromethane (DCM) (common for this chemistry), standard nitrile degrades in <5 mins. The amine can then permeate the skin rapidly.
Eye/Face Chemical Splash Goggles (Indirect Venting).Why: Safety glasses leave gaps. Amines are caustic; dust or splash entry can cause severe corneal damage.
Body Lab Coat (Tyvek/Poly-coated preferred). Why: Cotton retains particulates. A non-woven, disposable coat prevents "take-home" exposure of sensitizers.

PPE Selection Logic (Visualization)

The following logic gate determines your required PPE based on the physical state of the reagent.

PPE_Selection Start Reagent State Solid Solid / Powder Start->Solid Solution Solution Phase Start->Solution Weighing Weighing / Dispensing Solid->Weighing Solvent Solvent Type? Solution->Solvent Hood Fume Hood Available? Weighing->Hood PPE_Solid_Std Standard PPE: Nitrile + Goggles + Lab Coat Hood->PPE_Solid_Std Yes PPE_Solid_Resp Augmented PPE: Add N95/P100 Respirator Hood->PPE_Solid_Resp No (Risk High) Halogenated Halogenated (DCM/CHCl3) Solvent->Halogenated DCM, Chloroform NonHalo Non-Halogenated (MeOH/DMF) Solvent->NonHalo Ethanol, DMSO PPE_Double CRITICAL: Double Glove or Laminate Gloves Halogenated->PPE_Double PPE_Std_Liq Standard Nitrile (Change immediately on splash) NonHalo->PPE_Std_Liq

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical escalation for halogenated solvents.

Operational Protocols

A. Weighing & Dispensing (High Risk Step)
  • Context: Static electricity can cause this powder to "jump" or disperse, creating an inhalation hazard.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.

  • Technique: Do not dump. Tap gently. If the powder is caked, do not break it aggressively; this releases a plume.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.

B. Reaction Setup
  • Context: Aminothiazoles are often nucleophiles in coupling reactions.

  • Addition: Add the solid amine to the solvent, not vice-versa, to minimize splash risk.

  • Heating: If refluxing, ensure the condenser is active before heating. Amines have distinct odors and can cause olfactory fatigue (inability to smell dangerous concentrations).

C. Spill Response (Immediate Action)
  • Solid Spill:

    • Isolate: Mark the area.

    • Dampen: Cover with a paper towel dampened with Ethanol or Water (prevents dust).

    • Scoop: Use a scoop or dustpan. DO NOT USE A BRUSH (flicks dust into the air).

    • Clean: Wipe surface 3x with soap and water.

  • Solution Spill:

    • Absorb: Use vermiculite or polypropylene pads.

    • Neutralize: If acidic reagents were also involved, neutralize first.

    • Disposal: Bag as hazardous waste.

Disposal & Waste Logistics[1][2][3][4][5]

Proper disposal is legally required and environmentally critical due to the halogenated nature of the compound (Chlorine atoms).

Waste Stream Segregation Logic

Waste_Disposal Waste Waste Material Type Composition? Waste->Type Solid_Waste Solid Contaminated (Gloves, Weigh Boats) Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Stream_C Stream C: Solid Hazardous Waste (Double Bagged) Solid_Waste->Stream_C Label: Toxic Solid Halo_Check Contains Halogens? (DCM, Chloroform, or the Amine itself) Liquid_Waste->Halo_Check Stream_A Stream A: Halogenated Organic Waste (High Cost / Incineration) Halo_Check->Stream_A Yes (Critical) Stream_B Stream B: Non-Halogenated Organic (Fuels Blending) Halo_Check->Stream_B No (Only if <1% Halogen content)

Figure 2: Waste segregation workflow. Segregating halogenated waste is vital for compliance and cost control.

Disposal Instructions
  • Labeling: The waste tag must explicitly list "5-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine". Do not use generic labels like "Organic Waste."[2]

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic.

  • Halogen Rule: Because the molecule itself contains Chlorine, all liquid waste containing this compound should default to the "Halogenated Waste" stream , even if dissolved in a non-halogenated solvent like Ethanol. This prevents downstream contamination of fuel-blending waste streams.

References

  • PubChem. (n.d.). Compound Summary: 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (Analogue).[3] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.